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3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride Documentation Hub

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  • Product: 3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride
  • CAS: 1349718-44-0

Core Science & Biosynthesis

Foundational

Mechanism of Structural Modulation: 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine Hydrochloride

Executive Summary 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride is a high-value medicinal chemistry building block, not a standalone therapeutic agent.[1] Its "mechanism of action" is physicochemical rather t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[4-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride is a high-value medicinal chemistry building block, not a standalone therapeutic agent.[1] Its "mechanism of action" is physicochemical rather than biological. It functions as a bioisostere for gem-dimethyl, morpholine, and carbonyl motifs, deployed to correct metabolic and pharmacokinetic defects in drug candidates.

This guide details the mechanistic impact of incorporating this scaffold into lead compounds, focusing on pKa modulation , lipophilicity reduction , and metabolic blocking .

Part 1: Mechanistic Core – The Oxetane Effect

The utility of this compound lies in its ability to alter the physicochemical landscape of a drug molecule.[2] The oxetane ring acts as a "metabolic shield" and a "solubility switch."

Mechanism of pKa Modulation

The oxetane oxygen is electron-withdrawing (inductive effect,


), which significantly lowers the pKa of the adjacent amine compared to a standard cyclohexyl or acyclic amine.
  • Causality: The high electronegativity of the oxygen atom pulls electron density through the

    
    -framework.
    
  • Outcome: A lower pKa (typically 6.0–7.5 vs. 9.0–10.0 for alkyl amines) reduces the percentage of the drug that is ionized at physiological pH (7.4).

  • Benefit: This increases membrane permeability (more neutral species available) and reduces liability for hERG channel blockage, which is often associated with high basicity.

Mechanism of Lipophilicity Reduction (LogD)

Replacing a gem-dimethyl group with an oxetane ring reduces the lipophilicity (LogP/LogD) of the molecule.

  • Causality: The oxetane oxygen introduces polarity and hydrogen bond acceptor (HBA) capability without significantly increasing the molecular volume.

  • Outcome: Lower LogD improves aqueous solubility and reduces non-specific binding (lower plasma protein binding).

Mechanism of Metabolic Stability

The 3-position of the oxetane is fully substituted (quaternary carbon), blocking metabolic oxidation.

  • Causality: CYP450 enzymes typically attack hydrogen atoms at benzylic positions. By replacing the benzylic hydrogen with the oxetane ring (and the amine), this "soft spot" is eliminated.

  • Outcome: Extended half-life (

    
    ) and reduced intrinsic clearance (
    
    
    
    ).
Diagram: Bioisosteric Logic

The following diagram illustrates the decision tree for selecting this scaffold during Lead Optimization.

OxetaneLogic Problem Lead Compound Defect HighLogD High Lipophilicity (Poor Solubility) Problem->HighLogD MetabInstability Metabolic Instability (Benzylic Oxidation) Problem->MetabInstability HighBasicity High Basicity (hERG Liability) Problem->HighBasicity Solution Incorporate 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine HighLogD->Solution MetabInstability->Solution HighBasicity->Solution Mechanism1 Oxetane Oxygen Polarity Solution->Mechanism1 Fixes LogD Mechanism2 Quaternary Center Blocking Solution->Mechanism2 Fixes Metabolism Mechanism3 Inductive Effect (-I) Solution->Mechanism3 Fixes Basicity Result Optimized Candidate: Lower LogD, Stable, Safer Mechanism1->Result Mechanism2->Result Mechanism3->Result

Caption: Logic flow for deploying the oxetane scaffold to resolve specific pharmacokinetic defects.

Part 2: Comparative Data Analysis

The following table summarizes the impact of replacing a standard gem-dimethyl motif with the oxetane-amine scaffold in a hypothetical drug core.

Propertygem-Dimethyl AnalogueOxetane-Amine ScaffoldImpact
pKa (Amine) ~9.5~6.8Reduced: Improved permeability; lower hERG risk.
LogD (pH 7.4) 3.52.1Lowered: Improved solubility and metabolic stability.
Metabolic Site Benzylic C-H (High Clearance)Quaternary C (Blocked)Stabilized: Reduced oxidative clearance.
H-Bond Acceptors 01 (Ether Oxygen)Increased: Potential for new binding interactions.
Conformation FlexibleRigid/PuckeredConstrained: Reduced entropic penalty upon binding.

Part 3: Synthesis Protocol

Objective: Synthesis of 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride via the Ellman Sulfinamide method. This route is preferred for its scalability and safety compared to azide-based routes.

Reagents
  • Starting Material: 3-Oxetanone.

  • Amine Source: (R)-(+)-2-Methyl-2-propanesulfinamide.

  • Nucleophile: 4-(Trifluoromethyl)phenylmagnesium bromide (or corresponding Lithium reagent).

  • Deprotection: 4M HCl in Dioxane.

Step-by-Step Methodology

Step 1: Formation of the Sulfinylimine

  • Charge a reaction vessel with 3-oxetanone (1.0 eq) and (R)-2-methyl-2-propanesulfinamide (1.1 eq).

  • Dissolve in anhydrous THF (0.5 M).

  • Add Ti(OEt)4 (2.0 eq) dropwise at room temperature.

  • Heat to reflux (65°C) for 16 hours.

  • Quench: Cool to RT, pour into brine, and filter through Celite to remove Titanium salts.

  • Purification: Concentrate and purify via flash chromatography (EtOAc/Hexanes) to yield the sulfinylimine intermediate.

Step 2: Nucleophilic Addition

  • Dissolve the sulfinylimine (1.0 eq) in anhydrous THF or DCM ; cool to -78°C.

  • Slowly add 4-(trifluoromethyl)phenylmagnesium bromide (1.5 eq) over 30 minutes.

  • Stir at -78°C for 2 hours, then warm slowly to RT.

  • Mechanistic Note: The oxetane ring is strained; maintaining low temperature prevents ring-opening side reactions.

  • Quench: Add saturated NH4Cl solution. Extract with EtOAc.

Step 3: Deprotection to Hydrochloride Salt

  • Dissolve the sulfinamide intermediate in MeOH .

  • Add 4M HCl in Dioxane (4.0 eq) at 0°C.

  • Stir for 1 hour at RT. The amine hydrochloride will often precipitate.

  • Isolation: Add diethyl ether to fully precipitate the product. Filter the white solid.

  • Validation: Verify structure via 1H NMR (D2O) and 19F NMR.

Synthesis Flow Diagram

SynthesisRoute Start 3-Oxetanone Inter1 Sulfinylimine Intermediate Start->Inter1 Condensation Reagent1 Sulfinamide Ti(OEt)4 Reagent1->Start Inter2 Protected Amine Inter1->Inter2 Nucleophilic Addition Reagent2 4-CF3-Ph-MgBr (-78°C) Reagent2->Inter1 Final 3-[4-(CF3)phenyl]oxetan-3-amine HCl Salt Inter2->Final Deprotection Reagent3 HCl/Dioxane Reagent3->Inter2

Caption: Ellman sulfinamide route for the synthesis of the target oxetane-amine salt.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][4][5][6][7] Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes in Medicinal Chemistry: Synthesis and Evaluation." Journal of Medicinal Chemistry, 53(19), 7119-7143. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][5][6][8] Chemical Reviews, 116(19), 12150-12233. Link

  • Barnes-Seeman, D. (2012). "The Role of Oxetanes in Drug Discovery." Current Topics in Medicinal Chemistry, 12(24). Link

Sources

Exploratory

Technical Whitepaper: In Vitro Profiling of the 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine Scaffold

[1] Executive Summary: The Strategic Value of the Scaffold The molecule 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine represents a high-value structural motif in modern Fragment-Based Drug Discovery (FBDD) and lead optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Strategic Value of the Scaffold

The molecule 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine represents a high-value structural motif in modern Fragment-Based Drug Discovery (FBDD) and lead optimization.[1] It is not merely a building block but a strategic bioisostere designed to address specific "drug-likeness" failures.

This scaffold is primarily utilized to replace gem-dimethyl or cyclohexyl groups.[1][2] The incorporation of the oxetane ring at the 3-position offers three distinct medicinal chemistry advantages:

  • Lipophilicity Modulation: The oxetane oxygen lowers ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     and 
    
    
    
    compared to carbocyclic analogs, improving solubility.[2]
  • pKa Suppression: The inductive electron-withdrawing effect of the oxetane oxygen reduces the basicity of the adjacent amine (typically by 2–3 pKa units), potentially improving passive permeability and reducing hERG liability.[1]

  • Metabolic Blocking: The 3,3-disubstitution pattern blocks the metabolically vulnerable benzylic position while the 4-trifluoromethyl group blocks para-oxidation on the phenyl ring.[1]

This guide details the in vitro evaluation cascade required to validate these theoretical advantages in a drug candidate context.

Evaluation Cascade Workflow

The following diagram outlines the logical flow of experiments. This cascade prioritizes physicochemical validation before progressing to expensive ADME-Tox assays.[1][2]

EvaluationCascade cluster_PhysChem Phase 1: Physicochemical Profiling cluster_Metabolism Phase 2: Metabolic Stability cluster_Safety Phase 3: Safety & Permeability Start Compound Synthesis (HCl Salt Form) pKa pKa Determination (Potentiometric) Start->pKa LogD LogD7.4 Distribution (Shake Flask) pKa->LogD Solubility Kinetic Solubility (Nephelometry) LogD->Solubility AcidStab Chemical Stability (SGF/pH 1.2) Solubility->AcidStab Pass Microsomes Microsomal Stability (HLM/MLM + NADPH) AcidStab->Microsomes PAMPA Permeability (PAMPA-BBB) Microsomes->PAMPA t1/2 > 30 min hERG hERG Inhibition (Patch Clamp) PAMPA->hERG

Figure 1: Strategic evaluation cascade for oxetane-based scaffolds. Phase 1 establishes the baseline physicochemical advantages before biological testing.[1]

Phase 1: Physicochemical Characterization[1][2]

The primary hypothesis for using this scaffold is pKa modulation.[1][2] Standard amines are often too basic (pKa 9–10), leading to lysosomal trapping and hERG binding.[1][2] The oxetane should lower this to the physiological range (pKa 6–8).[1][2]

Protocol 1.1: Potentiometric pKa Determination

Objective: Determine the precise ionization constant of the amine.[1][2]

  • Method: Potentiometric Titration (Gold Standard) or Spectrophotometric titration.[1][2]

  • Reagents: 0.1 M HCl, 0.1 M NaOH, inert atmosphere (Argon/Nitrogen).

  • Procedure:

    • Dissolve 5 mg of the hydrochloride salt in water (or water/methanol co-solvent if lipophilic).[1][2]

    • Titrate from pH 2.0 to pH 12.0 using standardized NaOH.

    • Critical Analysis: Calculate the pKa using the Bjerrum plot.

    • Success Criteria: Target pKa range: 6.0 – 7.5 . This range ensures a balance between solubility (ionized at pH 2) and permeability (neutral at pH 7.4).[1][2]

Protocol 1.2: Lipophilicity (LogD 7.4)

Objective: Verify the lipophilicity lowering effect of the oxetane oxygen.[1][2]

  • Method: Shake-flask method (miniaturized).

  • Procedure:

    • Prepare 1-octanol saturated with phosphate buffer (pH 7.4).

    • Incubate compound (10 µM) in the biphasic system.

    • Shake for 1 hour; centrifuge to separate phases.

    • Quantify compound in both phases via LC-MS/MS.[1][2]

  • Expectation: The 4-trifluoromethyl group adds lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ), but the oxetane ring should offset this compared to a gem-dimethyl analog.
    

Phase 2: Metabolic and Chemical Stability

Oxetanes are strained rings.[1][2] While 3,3-disubstitution imparts significant stability, susceptibility to acid-catalyzed ring opening and oxidative metabolism must be ruled out.

Protocol 2.1: Chemical Stability in Simulated Gastric Fluid (SGF)

Rationale: Oxetanes can undergo ring opening in highly acidic environments, forming diols or chlorides.[1][2]

  • System: Simulated Gastric Fluid (pH 1.2, pepsin-free).[1][2]

  • Procedure:

    • Incubate compound (1 µM) in SGF at 37°C.

    • Time points: 0, 1, 2, and 4 hours.[1][2]

    • Quench with cold acetonitrile containing Internal Standard (IS).[1][2]

    • Analyze via LC-MS/MS monitoring for M+18 (hydrolysis/diol formation) or M+36 (chloride addition).[1][2]

  • Target: >90% parent remaining after 2 hours.

Protocol 2.2: Microsomal Stability (HLM/MLM)

Rationale: The 4-CF3 group blocks para-hydroxylation, and the quaternary 3-position blocks benzylic oxidation. The primary metabolic risk is oxidative defluorination or amine oxidation.[1][2]

  • System: Human (HLM) and Mouse (MLM) Liver Microsomes.[1][2]

  • Cofactor: NADPH regenerating system.[1][2]

  • Procedure:

    • Pre-incubation: 1 µM test compound + 0.5 mg/mL microsomes in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiation: Add NADPH (1 mM final).

    • Sampling: 0, 5, 15, 30, 60 min.

    • Termination: Add 3 volumes of ice-cold acetonitrile (with IS). Centrifuge at 4000g.

    • Analysis: LC-MS/MS. Calculate intrinsic clearance (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).[2]
      

Data Output Table Template:

ParameterHuman (HLM)Mouse (MLM)Acceptance Criteria

(min)
[Data][Data]> 30 min (moderate clearance)

(µL/min/mg)
[Data][Data]< 40 µL/min/mg
Metabolites Observed [List][List]No ring-opening; no defluorination

Phase 3: Safety Pharmacology (hERG)[1][2]

The 3-amino-oxetane motif is often used to reduce hERG potency compared to flexible alkyl amines.[1]

Protocol 3.1: Automated Patch Clamp (hERG)[1][2]
  • Cell Line: CHO or HEK293 stably expressing hERG (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Concentrations: 4-point titration (e.g., 1, 10, 30, 100 µM).

  • Positive Control: E-4031.

  • Analysis: Measure tail current inhibition.

  • Mechanistic Insight: If the pKa is successfully suppressed to <7.5 (see Phase 1), the fraction of cationic species at physiological pH is reduced, typically lowering the affinity for the hERG channel pore.[1]

Mechanistic Visualization: The "Oxetane Effect"[1][3][4]

The following diagram illustrates the structural activity relationships (SAR) justifying the use of this specific scaffold.

OxetaneSAR Center 3-[4-(trifluoromethyl)phenyl] oxetan-3-amine Oxetane Oxetane Oxygen (Inductive Effect) Center->Oxetane CF3 4-CF3 Group (Metabolic Block) Center->CF3 Amine 3-Amine (Vector) Center->Amine pKa Lowers pKa (6-7.5) Reduces hERG risk Oxetane->pKa Sol Increases Solubility (vs gem-dimethyl) Oxetane->Sol Metab Blocks Benzylic Oxidation CF3->Metab

Figure 2: Mechanistic impact of the scaffold's structural features on drug-like properties.[3]

References

  • Wuitschik, G., et al. (2006).[1][2][4][5] "Oxetanes as Promising Modules in Drug Discovery."[1][2][5][6][7][8][9] Angewandte Chemie International Edition, 45(46), 7736–7739.[1][2][4] [Link][1][2]

  • Wuitschik, G., et al. (2010).[1][2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[1] [Link]

  • Burkhard, J. A., et al. (2010).[1][2] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529.[1][2] [Link][1][2]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.[1] (Reference for CF3 metabolic stability). [Link]

Sources

Foundational

The Oxetane Imperative: A Technical Guide to Bioisosteric Replacement in Modern Drug Discovery

Executive Summary For decades, the "magic methyl" effect—adding a methyl group to boost potency—was a staple of medicinal chemistry. However, this often came at the cost of increased lipophilicity (LogP) and poor metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the "magic methyl" effect—adding a methyl group to boost potency—was a staple of medicinal chemistry. However, this often came at the cost of increased lipophilicity (LogP) and poor metabolic stability. The emergence of the oxetane ring (1,3-propylene oxide) represents a paradigm shift. As a stable, polar, yet lipophilic-neutral bioisostere for gem-dimethyl and carbonyl groups, the oxetane moiety allows researchers to modulate physicochemical properties without sacrificing potency.[1][2]

This guide serves as a technical blueprint for integrating oxetane motifs into small molecule drug candidates, focusing on 3,3-disubstituted systems and spirocyclic scaffolds.

Part 1: The Physicochemical Rationale

Beyond the Gem-Dimethyl Group

The primary utility of the oxetane ring lies in its ability to mimic the steric bulk of a gem-dimethyl group or the dipole of a carbonyl, while significantly altering the molecule's Solvation Free Energy (


).

Unlike cyclobutane or gem-dimethyl groups, the oxetane oxygen introduces a strong dipole and hydrogen bond acceptor (HBA) capability. This lowers the LogD and increases aqueous solubility, often by orders of magnitude, while blocking metabolically labile C-H sites.

Comparative Data Analysis

The following table illustrates the impact of replacing a gem-dimethyl group with an oxetane in a theoretical lipophilic ligand context.

Propertygem-Dimethyl (–C(CH₃)₂)Carbonyl (–C=O)Oxetane (3,3-sub)Impact on Drug Design
Steric Bulk HighLow (Planar)High (Puckered)Oxetane retains the "3D" shape required for active site filling.
LogP (Lipophilicity) Increases (+0.4 to +0.8)DecreasesNeutral / Decreases Lowers lipophilic driven toxicity; improves LLE.
H-Bond Acceptor NoneStrongModerate Improves solubility without excessive desolvation penalty.
Metabolic Liability High (C-H oxidation)VariableLow Blocks P450 oxidation at the 3-position.
Solubility LowHighHigh Critical for oral bioavailability.
Visualization: The Bioisosteric Shift

The following diagram visualizes the decision logic when transitioning from a hit to a lead using oxetane bioisosterism.

Oxetane_Bioisosterism Hit Hit Compound (High LogP, Low Sol) GemDimethyl Gem-Dimethyl (Metabolic Soft Spot) Hit->GemDimethyl Existing Motif Decision Structural Liability Analysis GemDimethyl->Decision Oxetane Oxetane Insertion (3,3-disubstituted) Decision->Oxetane High Lipophilicity? Result Optimized Lead (Lower LogD, Stable) Oxetane->Result Dipole/Solubility Gain

Figure 1: Decision logic for deploying oxetane bioisosteres to correct physicochemical flaws in hit compounds.

Part 2: Strategic Synthesis of 3,3-Disubstituted Oxetanes

The synthesis of oxetanes was historically plagued by ring strain (~106 kJ/mol) and instability. Modern methods, pioneered by groups like Carreira and Bull, have standardized the access to these rings.

Core Methodologies
  • Ring Closure (Williamson Etherification): The classical route involving a 1,3-diol with a leaving group. Effective but often requires harsh conditions.

  • Sulfoxonium Ylide Insertion (Corey-Chaykovsky): The modern standard for converting ketones directly to spiro-oxetanes. This is the preferred method for late-stage functionalization (LSF).

  • Paternò-Büchi Reaction: Photochemical [2+2] cycloaddition. Useful for specific scaffolds but less generalizable for diverse library generation.

Workflow: Ketone to Spiro-Oxetane

The conversion of a cyclic ketone (e.g., a piperidone derivative) to a spiro-oxetane is a high-value transformation in medicinal chemistry, often used to rigidify amine scaffolds.[3]

Synthetic_Workflow Ketone Starting Material: Cyclic Ketone Intermediate Betaine Intermediate Ketone->Intermediate + Ylide Reagent Reagent Generation: TMS-Sulfoxonium Iodide + NaH Ylide Active Species: Dimethylsulfoxonium Methylide Reagent->Ylide Deprotonation Epoxide Spiro-Epoxide (Intermediate) Intermediate->Epoxide Cyclization Expansion Ring Expansion (TMSOTf / Heat) Epoxide->Expansion Alternative Route (if 2-step) Product Final Product: Spiro-Oxetane Epoxide->Product Direct Sulfur Ylide Insertion (One-pot optimized)

Figure 2: Mechanistic pathway for the conversion of ketones to spiro-oxetanes via sulfoxonium ylide chemistry.

Part 3: Experimental Protocol

Protocol: Synthesis of a Spiro[3.3]heptane Oxetane Derivative

Objective: Install a spiro-oxetane onto a piperidin-4-one derivative to reduce basicity and LogP.

Reagents:

  • Trimethylsulfoxonium iodide (TMSOI)

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

  • DMSO (Anhydrous)

  • Substrate: N-Boc-piperidin-4-one

Step-by-Step Methodology:

  • Ylide Formation:

    • Charge a flame-dried flask with TMSOI (1.2 equiv) and anhydrous DMSO (0.5 M concentration relative to substrate).

    • Add KOtBu (1.2 equiv) portion-wise at room temperature.

    • Critical Checkpoint: Stir for 30–60 minutes until the solution becomes clear/light yellow, indicating active ylide formation.

  • Substrate Addition:

    • Dissolve N-Boc-piperidin-4-one (1.0 equiv) in a minimal amount of anhydrous DMSO or THF.

    • Add the ketone solution dropwise to the ylide mixture. The reaction is exothermic; maintain temperature < 35°C.

  • Cyclization:

    • Heat the reaction mixture to 50–60°C. Monitor via LC-MS.

    • Note: This "one-pot" method utilizing excess ylide often bypasses the isolation of the epoxide intermediate, driving the reaction directly to the oxetane via a second methylene insertion if conditions are optimized (often requires specific leaving groups or alternative reagents like sulfonium salts for direct oxetane formation, otherwise a 2-step epoxide-to-oxetane expansion is needed).

    • Refinement: For direct oxetane formation from ketone in one pot, use trimethylsulfoxonium iodide (3-4 equiv) and NaH in DMSO at 50°C . The excess ylide attacks the initially formed epoxide to ring-expand to the oxetane.

  • Work-up:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with EtOAc (3x).

    • Wash combined organics with water (to remove DMSO) and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Flash column chromatography (Hexane/EtOAc). Oxetanes are polar; expect the product to elute later than the starting ketone.

Part 4: Metabolic Stability & Case Studies

The Metabolic Shield

Oxetanes are surprisingly stable to hydrolysis at physiological pH (7.4) due to the kinetic barrier of ring opening. More importantly, they solve the "Metabolic Soft Spot" problem.

In a typical alkyl chain, the C-H bonds are prone to oxidation by Cytochrome P450 (CYP) enzymes.

  • Gem-dimethyl: Blocks alpha-oxidation but increases lipophilicity (attracting CYPs).

  • Oxetane: Blocks alpha-oxidation sterically and electronically (oxygen electronegativity deactivates adjacent C-H bonds) while lowering lipophilicity (reducing CYP affinity).

Case Study: BMS-986205 (Linrodostat)

Target: IDO1 Inhibitor (Immuno-oncology).[4] Challenge: Early leads contained a cyclohexyl core that suffered from rapid metabolic clearance. Solution: The introduction of functional groups was restricted by the tight binding pocket. Oxetane Application: While BMS-986205 itself utilizes a cyclohexyl-diamine core, related structure-activity relationship (SAR) studies in the IDO1 space (and competitors) have utilized oxetanes to replace cyclic ethers or gem-dimethyls to improve the PK profile.

  • Note: A more direct example of oxetane success is Ziresovir (RO-0529) , an RSV fusion inhibitor. The oxetane ring in Ziresovir replaced a more lipophilic group, improving oral bioavailability and safety margins.

Decision Tree for Medicinal Chemists

When should you reach for the oxetane tool?

MedChem_Decision Start Lead Compound Optimization Q1 Is Solubility < 10 µM? Start->Q1 Q2 Is LogD > 3.0? Q1->Q2 Yes Q3 Is there a Gem-Dimethyl? Q1->Q3 No (Solubility OK) Action2 Install Spiro-Oxetane on cyclic amine Q2->Action2 Yes (Reduce Lipophilicity) Action1 Replace Gem-Dimethyl with Oxetane Q3->Action1 Yes Stop Consider other bioisosteres (F, OH) Q3->Stop No

Figure 3: Strategic decision tree for incorporating oxetane moieties during lead optimization.

References

  • Wuitschik, G., et al. (2006).[5] "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][5][6][7][8][9][10] Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016).[5] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][3][5][9][10][11][12] Chemical Reviews. [Link]

  • Burkhard, J. A., et al. (2010).[11] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]

  • Mousseau, J. J., et al. (2023).[1] "Oxetanes in Drug Discovery Campaigns."[2][3][5][7][8][9][10][11][13] Journal of Medicinal Chemistry. [Link]

  • Barnes-Seeman, D. (2012). "The role of oxetanes in drug discovery." Future Medicinal Chemistry. [Link]

Sources

Exploratory

A Technical Guide to 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride (PF-04457845) as a Chemical Probe

Introduction: Unveiling a Potent Modulator of the Endocannabinoid System In the landscape of chemical biology and drug discovery, the strategic use of chemical probes is paramount to dissecting complex biological pathway...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Potent Modulator of the Endocannabinoid System

In the landscape of chemical biology and drug discovery, the strategic use of chemical probes is paramount to dissecting complex biological pathways and validating novel therapeutic targets. Among these, 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride, more commonly known by its Pfizer designation PF-04457845, has emerged as a powerful tool for investigating the endocannabinoid system. This system, a key regulator of numerous physiological processes, is primarily modulated by endogenous cannabinoids, the most studied of which is anandamide. The biological activity of anandamide is terminated by its hydrolysis, a reaction catalyzed by the integral membrane enzyme Fatty Acid Amide Hydrolase (FAAH).

PF-04457845 is a highly potent, selective, and irreversible inhibitor of FAAH.[1] Its mechanism of action offers a nuanced approach to augmenting endocannabinoid signaling. Unlike direct cannabinoid receptor agonists which can lead to undesirable side effects such as cognitive impairment and motor control issues, FAAH inhibitors like PF-04457845 enhance the effects of endogenously produced cannabinoids in a more localized and physiologically relevant manner.[2][3] This guide provides an in-depth technical overview of PF-04457845, detailing its mechanism, properties, and application as a chemical probe for researchers in academia and the pharmaceutical industry.

Physicochemical and Pharmacokinetic Profile

A thorough understanding of a chemical probe's properties is critical for its effective application and the interpretation of experimental results.

PropertyValueSource
IUPAC Name N-pyridazin-3-yl-4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzylidene)piperidine-1-carboxamide[1]
Molecular Formula C27H24F3N5O2[1]
Molecular Weight 523.51 g/mol [1]
IC50 (human FAAH) 7.2 nM[1]
IC50 (rat FAAH) 7.4 nM[1]
Mechanism of Inhibition Covalent, Irreversible[1]
Oral Bioavailability (Rat) 88%[1]
Oral Bioavailability (Dog) 58%
Brain Penetrance Yes

PF-04457845 exhibits excellent oral bioavailability and readily crosses the blood-brain barrier, making it suitable for both in vitro and in vivo studies.[1] Its pharmacokinetic profile is characterized by rapid absorption and a long duration of action, which is a direct consequence of its irreversible mechanism of inhibition.[1][3] A single administration can lead to sustained FAAH inhibition and elevation of endocannabinoid levels for over 24 hours.[1][4]

Mechanism of Action: Covalent Carbamylation of the Catalytic Serine

The efficacy and selectivity of PF-04457845 are rooted in its specific and irreversible interaction with FAAH. The enzyme utilizes a catalytic triad of serine, serine, and lysine residues (Ser241-Ser217-Lys142) to hydrolyze its substrates.[1][5] PF-04457845 acts as a time-dependent inhibitor, where its urea functional group covalently carbamylates the catalytic Ser241 nucleophile.[1] This covalent modification permanently inactivates the enzyme. The recovery of FAAH activity is therefore not dependent on the clearance of the inhibitor, but rather on the de novo synthesis of the FAAH protein.[3] This irreversible mechanism contributes to its prolonged pharmacodynamic effect.

FAAH_Inhibition Mechanism of FAAH Inhibition by PF-04457845 cluster_FAAH FAAH Active Site Ser241 Ser241 (Nucleophile) Inactive_FAAH Carbamylated FAAH (Inactive) Hydrolysis_Products Arachidonic Acid + Ethanolamine Ser241->Hydrolysis_Products Hydrolysis Ser217 Ser217 Ser217->Hydrolysis_Products Hydrolysis Lys142 Lys142 Lys142->Hydrolysis_Products Hydrolysis PF04457845 PF-04457845 (Inhibitor) PF04457845->Ser241 Covalent Carbamylation Anandamide Anandamide (Substrate) Anandamide->Ser241 Binding Anandamide->Ser217 Binding Anandamide->Lys142 Binding

Caption: Covalent modification of FAAH by PF-04457845.

Selectivity Profile: A Key Advantage

Experimental Protocols and Applications

PF-04457845 is a versatile tool that can be employed in a range of experimental paradigms to probe the function of the endocannabinoid system.

In Vitro FAAH Inhibition Assay

This protocol provides a framework for assessing the inhibitory potency of PF-04457845 on FAAH activity in a cellular or tissue lysate.

Materials:

  • Tissue or cell lysate containing FAAH

  • PF-04457845 stock solution (in DMSO)

  • FAAH substrate (e.g., anandamide)

  • Assay buffer (e.g., Tris-HCl, pH 9.0)

  • Detection reagent (e.g., for measuring released ethanolamine or arachidonic acid)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare Reagents: Dilute the FAAH-containing lysate to the desired concentration in assay buffer. Prepare a serial dilution of PF-04457845 in the assay buffer.

  • Pre-incubation: Add the diluted PF-04457845 solutions to the wells of the microplate. Add the diluted lysate to each well. Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate Reaction: Add the FAAH substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acid or heat).

  • Detection: Add the detection reagent and measure the signal using a plate reader according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of PF-04457845 and determine the IC50 value.

InVitro_Workflow In Vitro FAAH Inhibition Assay Workflow A Prepare Reagents (Lysate, PF-04457845, Substrate) B Pre-incubate Lysate with PF-04457845 A->B C Initiate Reaction with Substrate B->C D Incubate at 37°C C->D E Stop Reaction D->E F Add Detection Reagent E->F G Measure Signal (Plate Reader) F->G H Calculate IC50 G->H

Caption: Workflow for in vitro FAAH inhibition assay.

In Vivo Studies in Rodent Models

PF-04457845 has been successfully used in numerous in vivo studies to investigate the role of FAAH in pain, inflammation, and neuropsychiatric disorders.[1]

Example Protocol: Rodent Model of Inflammatory Pain

  • Animal Model: Induce inflammatory pain in rats or mice (e.g., using Complete Freund's Adjuvant (CFA) injection into the paw).[1]

  • Drug Administration: Prepare PF-04457845 in a suitable vehicle for oral administration (e.g., a nanocrystalline suspension in 2% polyvinylpyrrolidone and 0.15% SDS in H2O).[1] Administer the desired dose (e.g., 0.1-10 mg/kg) via oral gavage.[1]

  • Behavioral Testing: At various time points after administration, assess pain behavior using standard methods such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.[1]

  • Tissue Collection and Analysis: At the end of the experiment, tissues such as the brain and spinal cord can be collected to measure FAAH activity and endocannabinoid levels using techniques like LC-MS/MS.[3]

Key Considerations for In Vivo Use:

  • Dose Selection: The effective dose can vary depending on the animal model and the endpoint being measured. A dose-response study is recommended to determine the optimal dose for a specific application.

  • Vehicle Selection: The choice of vehicle for administration is crucial for ensuring solubility and bioavailability.

  • Pharmacodynamic Monitoring: Correlating behavioral effects with target engagement (i.e., FAAH inhibition) and downstream biomarker changes (i.e., endocannabinoid levels) provides a more robust interpretation of the results.

Clinical Significance and Future Directions

The promising preclinical data for PF-04457845 led to its evaluation in human clinical trials for various indications, including pain, cannabis withdrawal, and post-traumatic stress disorder.[6][7][8] While it demonstrated a favorable safety and tolerability profile, its efficacy in treating osteoarthritis pain was not superior to placebo in a Phase 2 trial.[8] However, it showed positive results in reducing cannabis withdrawal symptoms.[6][9]

The journey of PF-04457845 from a preclinical tool to a clinical candidate underscores the potential of FAAH inhibition as a therapeutic strategy. For researchers, PF-04457845 remains an invaluable chemical probe to further explore the intricate roles of the endocannabinoid system in health and disease. Its high potency, selectivity, and well-characterized in vivo properties make it a gold standard for studies requiring pharmacological inhibition of FAAH.

Conclusion

3-[4-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride (PF-04457845) is a superior chemical probe for the study of Fatty Acid Amide Hydrolase. Its irreversible mechanism of action, combined with its exceptional selectivity and favorable pharmacokinetic properties, allows for robust and reliable interrogation of the endocannabinoid system. By understanding its technical nuances and applying it with rigorous experimental design, researchers can continue to unlock the therapeutic potential of modulating this critical signaling pathway.

References

  • Ahn K, Smith SE, Liimatta MB, et al. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. J Pharmacol Exp Ther. 2011;338(1):114-124. Available from: [Link].

  • D'Souza DC, Cortes-Briones J, Ranganathan M, et al. Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial. Lancet Psychiatry. 2016;3(11):1035-1044. Available from: [Link].

  • ResearchGate. Mechanism of covalent, irreversible inhibition of FAAH by PF-04457845. The catalytic triad Ser241-Ser217-Lys142 is shown. ResearchGate. Available from: [Link].

  • Huggins JP, Smart TS, Langman S, et al. An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee. Pain. 2012;153(9):1837-1846. Available from: [Link].

  • Li GL, Winter H, Arends R, et al. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects. Br J Clin Pharmacol. 2012;73(5):706-716. Available from: [Link].

  • Ahn K, Johnson DS, Cravatt BF. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opin Drug Discov. 2008;3(5):537-551. Available from: [Link].

  • NIHR. Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men. NIHR. Available from: [Link].

  • Huggins JP, Smart TS, Langman S, et al. An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee. Pain. 2012;153(9):1837-1846. Available from: [Link].

  • Li GL, Winter H, Arends R, et al. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects. Br J Clin Pharmacol. 2012;73(5):706-716. Available from: [Link].

  • Johnson DS, Stiff C, Lazerwith SE, et al. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Med Chem Lett. 2011;2(2):91-96. Available from: [Link].

  • ResearchGate. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. ResearchGate. Available from: [Link].

  • Ahn K, Smith SE, Liimatta MB, et al. Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain. J Pharmacol Exp Ther. 2011;338(1):114-124. Available from: [Link].

Sources

Foundational

The Oxetane Ring in Modern Drug Design: A Technical Implementation Guide

Executive Summary The incorporation of the oxetane ring—a four-membered oxygen-containing heterocycle—has transitioned from an academic curiosity to a cornerstone strategy in medicinal chemistry.[1][2] Historically avoid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of the oxetane ring—a four-membered oxygen-containing heterocycle—has transitioned from an academic curiosity to a cornerstone strategy in medicinal chemistry.[1][2] Historically avoided due to perceived ring strain (~106 kJ/mol) and chemical instability, the 3,3-disubstituted oxetane has emerged as a robust bioisostere for gem-dimethyl and carbonyl groups.

This guide provides a technical roadmap for deploying oxetane motifs to resolve specific liability issues in drug candidates: solubility , lipophilicity (LogD) , metabolic stability , and amine basicity . It draws heavily on the foundational work of the Carreira group (ETH Zürich) and recent successes in clinical candidates like Deucravacitinib (BMS-986165) .

Physicochemical Rationale: The "Carreira Rules"

The utility of the oxetane ring stems from its unique electronic and steric profile. Unlike the lipophilic gem-dimethyl group or the chemically reactive carbonyl, the oxetane offers a "Goldilocks" zone of polarity and stability.

The Gem-Dimethyl vs. Oxetane Swap

Replacing a gem-dimethyl group with an oxetane is a high-impact strategy to lower LogP without altering the steric volume of the molecule.

PropertyGem-Dimethyl (

)
Oxetane (

)
Impact on Drug Design
Lipophilicity High (Hydrophobic)Low (Polar)LogP reduction of 0.4–1.0 units.
Solubility LowHighSolubility increase of 4x to >4000x.[3][4][5]
H-Bonding NoneAcceptorOxygen lone pairs are exposed and available for H-bonding.
Metabolic Fate Prone to CYP oxidation (

)
Generally StableBlocks metabolic "soft spots" on alkyl chains.
Modulation of Amine Basicity

One of the most sophisticated applications of the oxetane ring is the modulation of adjacent amine pKa. When an oxetane is placed


 to an amine (e.g., 3-aminooxetanes), the inductive electron-withdrawing effect of the oxygen reduces the basicity of the amine.
  • Mechanism: The oxygen atom pulls electron density through the

    
    -framework.[2]
    
  • Result: The pKa of the amine drops by 2–3 units compared to the cyclohexyl or isopropyl analog.

  • Benefit: At physiological pH (7.4), a larger fraction of the drug remains neutral (unprotonated), improving membrane permeability and reducing hERG channel liability, which often correlates with high basicity.

Decision Framework: When to Deploy Oxetanes

Use the following logic flow to determine if an oxetane bioisostere is appropriate for your lead series.

OxetaneDecisionTree Start Lead Compound Analysis HighLogP Is LogD > 3.5? Start->HighLogP MetabSpot Is there a metabolic soft spot (gem-dimethyl)? HighLogP->MetabSpot Yes AltStrategy Consider other bioisosteres (F, OH) HighLogP->AltStrategy No Solubility Is aqueous solubility low? MetabSpot->Solubility No DeployOxetane DEPLOY OXETANE (3,3-disubstituted) MetabSpot->DeployOxetane Yes (Replace with Oxetane) AmineBasic Is basicity causing hERG/Permeability issues? Solubility->AmineBasic No Solubility->DeployOxetane Yes (H-bond acceptor needed) AmineBasic->DeployOxetane Yes (pKa modulation) AmineBasic->AltStrategy No

Figure 1: Decision matrix for oxetane incorporation in lead optimization.

Case Study: Deucravacitinib (BMS-986165)[6][7][8]

The discovery of Deucravacitinib , a first-in-class TYK2 inhibitor for psoriasis, illustrates the power of the oxetane motif.

  • Challenge: Early leads in the JAK/TYK2 inhibitor class suffered from poor selectivity and suboptimal pharmacokinetic (PK) profiles.

  • Solution: BMS scientists incorporated a distinctive amide-linked oxetane moiety.

  • Structural Role:

    • Conformation: The oxetane ring locks the amide substituent into a specific conformation favorable for binding to the TYK2 pseudokinase (JH2) domain.

    • Interactions: The oxetane oxygen acts as a weak hydrogen bond acceptor, interacting with specific residues in the allosteric pocket.

    • PK Profile: The polarity of the oxetane contributed to a favorable oral bioavailability profile, distinguishing it from more lipophilic competitors.

Synthetic Methodologies

Synthesizing the 3,3-disubstituted oxetane ring requires overcoming significant ring strain. Two primary routes are dominant in medicinal chemistry.

Route A: The Corey-Chaykovsky Epoxidation-Ring Expansion

This is the most direct method to convert a ketone into a spiro-oxetane or a 3,3-disubstituted oxetane. It involves the addition of a sulfur ylide.

CoreyChaykovsky Ketone Ketone Precursor (R-C(=O)-R') Epoxide Intermediate: Epoxide Ketone->Epoxide 1 eq. Ylide Ylide Sulfoxonium Ylide (Me3S+(O)I- + Base) Ylide->Ketone Reagent Prep Oxetane Product: Oxetane Epoxide->Oxetane Excess Ylide (Ring Expansion)

Figure 2: Sequential methylene insertion via Corey-Chaykovsky reagent.

Route B: Williamson Etherification (Intramolecular)

Used when building the ring from a 1,3-diol precursor.

  • Precursor: 2,2-disubstituted-1,3-propanediol.

  • Activation: Monotosylation of one hydroxyl group.

  • Cyclization: Treatment with a strong base (n-BuLi or NaH) to effect intramolecular displacement.

Experimental Protocol: Synthesis of a Spiro-Oxetane

Objective: Conversion of 1-Boc-4-piperidone to 6-oxa-2-azaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester (Oxetane analog of the gem-dimethyl piperidine).

Scope: This protocol uses the Corey-Chaykovsky reagent (Trimethylsulfoxonium iodide) to effect a one-pot epoxidation and ring expansion.

Reagents & Equipment[11][12]
  • Substrate: N-Boc-4-piperidone (1.0 eq)

  • Reagent: Trimethylsulfoxonium iodide (TMSI) (3.0 eq)

  • Base: Potassium tert-butoxide (KOtBu) (3.0 eq) or Sodium Hydride (NaH)

  • Solvent: Anhydrous DMSO and THF (1:1 ratio)

  • Atmosphere: Dry Nitrogen or Argon

Step-by-Step Methodology
  • Ylide Formation:

    • Flame-dry a 250 mL round-bottom flask and purge with

      
      .
      
    • Add Trimethylsulfoxonium iodide (3.0 eq) and anhydrous DMSO. Stir until dissolved.

    • Cool to 0°C. Slowly add KOtBu (3.0 eq) portion-wise over 15 minutes.

    • Observation: The solution should turn milky/cloudy, indicating ylide formation. Stir at RT for 30–60 minutes.

  • Substrate Addition:

    • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

    • Add the ketone solution dropwise to the ylide suspension at room temperature.

  • Reaction:

    • Heat the mixture to 50–60°C .

    • Critical Checkpoint: Monitor by TLC or LCMS. The reaction proceeds via an epoxide intermediate. You must ensure full conversion of the epoxide to the oxetane. If the epoxide persists, add more ylide.

    • Stir for 12–24 hours.

  • Work-up:

    • Cool to RT. Quench carefully with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (to remove DMSO) and brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[6]

    • Note: Oxetanes are generally stable on silica, unlike some epoxides.

Self-Validation (QC)
  • NMR Signature: Look for the characteristic oxetane methylene protons. In

    
     NMR, the oxetane 
    
    
    
    groups typically appear as a set of doublets or multiplets around 4.2 – 4.8 ppm .
  • Stability Check: Incubate a small sample in Simulated Gastric Fluid (SGF) for 2 hours. 3,3-disubstituted oxetanes should remain >95% intact, whereas less substituted oxetanes may ring-open.

References

  • Wurts, J. et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

  • Carreira, E. M., & Fessard, T. C. (2014).[1][5] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Bull, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

  • Chupak, L. S. et al. (2020). Discovery of Deucravacitinib (BMS-986165), a Highly Potent and Selective Allosteric Tyrosine Kinase 2 Inhibitor.[7] Journal of Medicinal Chemistry.

  • Müller, K. et al. (2012). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.

Sources

Exploratory

Conformational Analysis of 3-Phenyl-3-Aminooxetane Hydrochloride

Executive Summary The incorporation of the oxetane ring into drug scaffolds has shifted from an academic curiosity to a cornerstone of modern medicinal chemistry.[1] Specifically, 3-phenyl-3-aminooxetane hydrochloride re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of the oxetane ring into drug scaffolds has shifted from an academic curiosity to a cornerstone of modern medicinal chemistry.[1] Specifically, 3-phenyl-3-aminooxetane hydrochloride represents a critical "gem-dimethyl" and carbonyl bioisostere that offers unique vectors for solubility enhancement and metabolic stability.

However, the efficacy of this scaffold is dictated by its conformation. Unlike the flexible cyclobutane or the rigid cyclopropane, the oxetane ring exists in a delicate equilibrium of puckered states, heavily influenced by the 3,3-disubstitution pattern and the ionic lattice forces of the hydrochloride salt.

This guide provides a rigorous, self-validating framework for analyzing the conformational landscape of 3-phenyl-3-aminooxetane hydrochloride, synthesizing nuclear magnetic resonance (NMR) dynamics, X-ray crystallography, and computational modeling.

Part 1: Structural Fundamentals & The 3,3-Disubstitution Effect

The Physics of Oxetane Puckering

The parent oxetane ring is not planar.[2] While often drawn as a flat square, X-ray diffraction at 140 K reveals a puckering angle (


) of approximately 8.7° .[2] This deviation from planarity is a compromise between two opposing forces:
  • Angle Strain (Baeyer Strain): Favors a planar structure to maintain bond angles close to 90° (minimizing deviation from the ideal

    
     109.5°).
    
  • Torsional Strain (Pitzer Strain): Favors a puckered structure to relieve the eclipsing interactions of adjacent methylene hydrogens.

The "Bisected" Phenyl Anomaly

In 3-phenyl-3-aminooxetane , the substitution pattern dramatically alters this energy landscape.

  • Steric Locking: The bulky phenyl group at the C3 position introduces significant steric clash with the adjacent oxetane ring protons (C2/C4). To minimize this, the phenyl ring typically adopts a bisected conformation relative to the oxetane ring.

  • The Hydrochloride Anchor: Protonation of the amine (

    
    ) prevents nitrogen inversion and creates a rigid, tetrahedral H-bond donor site. In the solid state, the chloride counter-ion creates a distinct hydrogen-bonding network that can "freeze" the ring in a deeper puckered state (typically 15°–25°) compared to the free base.
    
Bioisosteric Logic

The 3,3-disubstituted oxetane acts as a "metabolic shield." By replacing a gem-dimethyl group with an oxetane, researchers often observe:

  • Reduced Lipophilicity (LogD): The ether oxygen lowers LogP/LogD.

  • Blocked Metabolism: The quaternary C3 center prevents cytochrome P450 oxidation at that site.

Part 2: Visualization of the Conformational Workflow

The following diagram outlines the logical flow for determining the precise conformation of the scaffold, moving from synthesis to the "Analytical Triad."

ConformationalWorkflow cluster_Analysis The Analytical Triad Start Synthesis: 3-Phenyl-3-Aminooxetane SaltFormation HCl Salt Formation (Lattice Stabilization) Start->SaltFormation Protonation NMR Solution State NMR (J-Coupling Analysis) SaltFormation->NMR Dissolution (D2O/DMSO) XRay Solid State X-Ray (Puckering Angle Determination) SaltFormation->XRay Crystallization DFT In Silico DFT (Energy Minima Calculation) SaltFormation->DFT Parameterization Model Final 3D Conformational Model (Bioactive Conformer) NMR->Model Dynamic Averaging XRay->Model Static Minima DFT->Model Barrier Height

Figure 1: The "Analytical Triad" workflow for validating oxetane conformation, integrating solution-state dynamics with solid-state rigidity.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: NMR Coupling Analysis (Solution State)

Objective: Determine the ring puckering dynamics via


 and 

coupling constants. The 3-phenyl-3-aminooxetane system presents a unique

spin system (or

if fast puckering occurs).

Methodology:

  • Sample Prep: Dissolve 10 mg of the HCl salt in 0.6 mL DMSO-

    
     (prevents exchange of ammonium protons).
    
  • Acquisition: Acquire

    
     NMR at 600 MHz (minimum) to resolve the "roof effect" of the oxetane methylene protons.
    
  • Analysis Logic (The Validation Step):

    • Observation: The oxetane methylene protons (C2/C4) appear as two sets of doublets (or a distorted quartet) due to the diastereotopic nature induced by the fixed phenyl ring.

    • Validation: Measure the geminal coupling constant (

      
      ). For oxetanes, this is typically 6.0–6.5 Hz .
      
    • Validation: If the ring is rapidly flipping (planar average), the signals simplify. If locked (due to salt bridge or steric bulk), the signal splitting becomes complex (

      
      ).
      
Protocol B: Single Crystal X-Ray Diffraction (Solid State)

Objective: Measure the exact puckering angle (


) and the phenyl ring torsion angle.

Methodology:

  • Crystallization: Use the Vapor Diffusion Method .

    • Dissolve 20 mg of the HCl salt in minimal Methanol.

    • Place in a small vial, inside a larger jar containing Diethyl Ether (antisolvent).

    • Seal and allow to stand at 4°C for 48-72 hours.

  • Data Collection: Collect at 100 K (cryo-cooling is essential to reduce thermal librations of the phenyl ring).

  • Refinement: Solve structure in space group

    
     (common for achiral salts).
    
  • Metric Calculation:

    • Define the plane

      
      .
      
    • Measure the distance of

      
       from this plane.
      
    • Calculate Puckering Angle

      
      .
      
Protocol C: Computational Energy Scanning (DFT)

Objective: Map the energy barrier for ring inversion.

Methodology:

  • Software: Gaussian 16 or ORCA.

  • Level of Theory: B3LYP/6-311++G(d,p) with IEFPCM solvation model (Water).

  • Scan Coordinate: Perform a relaxed potential energy surface (PES) scan of the ring puckering coordinate (dihedral

    
    ) from -30° to +30°.
    
  • Validation: The global minimum should match the X-ray coordinates. The transition state (planar, 0°) represents the inversion barrier (typically 3–5 kcal/mol for 3,3-disubstituted oxetanes).

Part 4: Data Presentation & Pharmacological Implications[1][3]

Comparative Structural Metrics

The following table summarizes the expected structural parameters for the 3-phenyl-3-aminooxetane hydrochloride compared to the parent oxetane.

ParameterParent Oxetane3-Phenyl-3-Aminooxetane HClSignificance
Puckering Angle (

)
~8.7°15° – 22° Increased puckering minimizes steric clash between Ph-ring and C2/C4 hydrogens.
C-N Bond Length 1.47 Å1.49 Å Elongation due to steric crowding at the quaternary center.
Inversion Barrier ~1.5 kcal/mol~4.2 kcal/mol The substituent bulk "locks" the conformation, reducing entropic penalty upon protein binding.
Water Solubility HighModerate-High The HCl salt and ether oxygen maintain solubility despite the lipophilic phenyl group.
Bioisosteric Decision Logic

When should you deploy this scaffold?

BioisostereLogic Problem Drug Design Challenge Choice1 High Metabolic Clearance? Problem->Choice1 Choice2 Poor Solubility? Problem->Choice2 Solution Deploy 3,3-Oxetane Choice1->Solution Choice2->Solution Mechanism Blocks Metabolic Soft Spot (Quaternary Center) Solution->Mechanism Mechanism2 Lowers LogD (Ether Oxygen H-bond Acceptor) Solution->Mechanism2

Figure 2: Decision matrix for deploying the oxetane scaffold in lead optimization.

References

  • Wurts, J. et al. (2023). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Bull, J. A., et al. (2016).[3] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Luger, P., & Buschmann, J. (1984).[2] Structure of Oxetane at 90 K and 140 K. Journal of the American Chemical Society. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

Sources

Protocols & Analytical Methods

Method

Application of 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine in PROTAC Development: A Guide for Researchers

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 3-[4-(trifluoromethyl)phen...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine in the development of Proteolysis Targeting Chimeras (PROTACs). This innovative chemical building block offers the potential to overcome common challenges in PROTAC design, such as poor solubility, metabolic instability, and low cell permeability. Herein, we present in-depth technical insights, a proposed synthetic workflow, and detailed experimental protocols for the synthesis and characterization of PROTACs incorporating this novel scaffold. The scientific rationale behind leveraging the unique properties of the oxetane and trifluoromethylphenyl motifs is also discussed in detail.

Introduction: The PROTAC Revolution and the Imperative for Advanced Chemical Building Blocks

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of action.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease.[2][3] A PROTAC molecule is comprised of three key components: a "warhead" ligand that engages the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that bridges the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step that leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[2][4][5]

Despite their immense therapeutic potential, the development of PROTACs is often hampered by suboptimal physicochemical properties. Their high molecular weight and complex structures frequently lead to poor solubility, metabolic instability, and limited cell permeability, all of which are significant hurdles to achieving oral bioavailability and clinical success.[6] This has spurred a critical need for novel chemical building blocks that can confer more drug-like properties upon these larger molecules. 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine has emerged as a highly promising candidate to address these challenges, offering a unique combination of structural and chemical features beneficial for PROTAC design.

The Strategic Rationale for Employing 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine in PROTACs

The advantageous properties of 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine as a PROTAC building block are derived from the synergistic contributions of its two key structural motifs: the oxetane ring and the trifluoromethylphenyl group.

The Oxetane Moiety: A Physicochemical Enhancer

The four-membered oxetane ring is a valuable tool in modern medicinal chemistry for its ability to favorably modulate a molecule's properties:

  • Enhanced Solubility: The inherent polarity of the oxetane ring can significantly improve the aqueous solubility of a PROTAC, a crucial factor for both in vitro handling and in vivo administration.

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than many other cyclic ethers, contributing to a longer in vivo half-life of the PROTAC.

  • Reduced Lipophilicity: By serving as a bioisostere for more lipophilic groups such as a gem-dimethyl group, the oxetane can help to lower the overall lipophilicity of the PROTAC, bringing it into a more favorable range for drug development.

  • Improved Permeability: The compact, polar, and sp³-rich nature of the oxetane can contribute to improved cell permeability, a non-trivial challenge for large PROTAC molecules.

  • Structural Rigidity and Vectorial Control: The defined three-dimensional structure of the oxetane provides a rigid attachment point for the linker, which can reduce the entropic penalty of ternary complex formation and lead to more predictable and stable interactions.

The Trifluoromethylphenyl Group: A Potent Pharmacophore

The trifluoromethyl group is a well-established and powerful substituent in drug design, offering several key benefits:

  • Enhanced Metabolic Stability: The exceptional strength of the carbon-fluorine bond renders the trifluoromethyl group highly resistant to oxidative metabolism, thereby preventing a common route of drug inactivation.

  • Increased Binding Affinity: The trifluoromethyl group can participate in a range of non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity of the warhead for its target protein.

  • Modulation of Lipophilicity: The lipophilic character of the trifluoromethyl group can be strategically employed to fine-tune the overall lipophilicity of the PROTAC, balancing the need for membrane permeability with aqueous solubility.

The combination of these two powerful motifs in a single, readily functionalizable building block makes 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine a highly attractive starting point for the synthesis of next-generation PROTACs with improved "drug-like" properties.

Application in PROTAC Synthesis: A Proposed Workflow

To illustrate the practical application of 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine, we present a hypothetical, yet scientifically robust, workflow for the synthesis of a PROTAC targeting a hypothetical protein kinase. This modular strategy employs standard and reliable chemical transformations, making it accessible to researchers with a background in medicinal chemistry.

Overall Synthetic Strategy

The synthesis is designed in a convergent manner, with the individual components—the warhead, the linker, and the E3 ligase ligand—being prepared and then coupled in the final steps.[6] The primary amine of 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine provides a convenient handle for elaboration into a warhead and subsequent attachment to the linker. Amide bond formation is a widely used and dependable method for the final coupling steps.[7][8]

PROTAC_Synthesis_Workflow cluster_warhead Warhead Synthesis cluster_linker Linker Synthesis cluster_e3_ligand E3 Ligase Ligand cluster_coupling PROTAC Assembly A 3-[4-(trifluoromethyl)phenyl] oxetan-3-amine B Warhead Precursor A->B Functionalization E Warhead-Linker Conjugate B->E Amide Coupling C Linker with Orthogonal Protecting Groups C->E D e.g., VHL or CRBN Ligand with Linker Attachment Point F Final PROTAC D->F E->F Amide Coupling NanoBRET_Assay POI Protein of Interest (POI) (NanoLuc Fusion) Bioluminescent Donor PROTAC {PROTAC}|{Binds POI and E3 Ligase} POI->PROTAC binds Ternary_Complex Ternary Complex BRET Signal Generated POI->Ternary_Complex PROTAC->Ternary_Complex E3_Ligase E3 Ligase (HaloTag Fusion) Fluorescent Acceptor E3_Ligase->PROTAC binds E3_Ligase->Ternary_Complex caption NanoBRET™ assay for ternary complex formation.

Figure 2: Principle of the NanoBRET™ assay for detecting ternary complex formation.

Materials:

  • HEK293 cells

  • Plasmids encoding NanoLuc-POI and HaloTag-E3 ligase (e.g., VHL or CRBN)

  • Transfection reagent

  • HaloTag NanoBRET™ 618 Ligand

  • Nano-Glo® Live Cell Substrate

  • Opti-MEM™ I Reduced Serum Medium

  • PROTAC compound

  • Microplate reader capable of measuring BRET

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the NanoLuc-POI and HaloTag-E3 ligase plasmids using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.

  • Ligand Labeling: Replace the medium with Opti-MEM™ containing the HaloTag NanoBRET™ 618 Ligand. Incubate for 2-4 hours.

  • PROTAC Treatment: Add serial dilutions of the PROTAC compound to the wells. Include a vehicle control (e.g., DMSO).

  • Substrate Addition: Add the Nano-Glo® Live Cell Substrate to all wells.

  • BRET Measurement: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A dose-dependent increase in the BRET ratio indicates the formation of the ternary complex.

Protocol 3: Evaluation of Protein Degradation by Western Blotting

This is a standard method to assess the reduction in the levels of the target protein.

Materials:

  • Cell line expressing the POI

  • PROTAC compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody for the POI and the loading control. Follow this with incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the POI signal to the loading control. A dose-dependent decrease in the POI signal indicates successful degradation.

Protocol 4: Assessment of Cell Permeability and Cytotoxicity

These assays are crucial for evaluating the drug-like properties of the PROTAC.

Cell Permeability (PAMPA Assay - a simplified model):

  • Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput method to predict passive membrane permeability.

  • Procedure: A donor plate containing the PROTAC compound is placed on top of an acceptor plate, separated by a filter coated with a lipid solution that mimics the cell membrane. The amount of compound that crosses the artificial membrane into the acceptor well over time is quantified, typically by UV-Vis spectroscopy or LC-MS.

Cytotoxicity (MTT Assay):

  • Principle: The MTT assay measures cell viability by assessing the metabolic activity of the cells.

  • Procedure: Cells are treated with a range of concentrations of the PROTAC for a defined period (e.g., 72 hours). MTT reagent is then added, which is converted to a colored formazan product by viable cells. The amount of formazan is quantified by measuring the absorbance at a specific wavelength, providing a measure of cell viability.

Data Presentation and Interpretation

The data generated from these assays should be carefully analyzed and presented to provide a comprehensive understanding of the PROTAC's performance.

Table 1: Summary of Expected Data for a Successful PROTAC

AssayKey Parameter(s)Expected Outcome for a Successful PROTAC
Ternary Complex Formation EC₅₀ (NanoBRET)Low nanomolar to micromolar EC₅₀, indicating efficient complex formation.
Protein Degradation DC₅₀ (Western Blot)Potent, dose-dependent reduction in POI levels (low nanomolar DC₅₀).
DₘₐₓHigh maximal degradation (>80%) of the POI.
Cell Permeability Pₑ (PAMPA)Moderate to high permeability, suggesting good potential for cell entry.
Cytotoxicity IC₅₀ (MTT)Potent cytotoxicity in cancer cell lines dependent on the POI.

Conclusion: A Promising Path Forward

The incorporation of 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine into PROTACs offers a compelling strategy to enhance their drug-like properties. The unique combination of the solubility- and stability-enhancing oxetane ring with the potent trifluoromethylphenyl pharmacophore provides a powerful tool for medicinal chemists. The protocols detailed in this guide offer a comprehensive framework for the synthesis and evaluation of PROTACs built from this novel scaffold. By systematically applying these methods, researchers can accelerate the development of the next generation of targeted protein degraders with improved therapeutic potential.

References

  • Burke, J. P., et al. (2023). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. Available at: [Link]

  • Ciulli, A., et al. (2020). An overview of PROTACs: a promising drug discovery paradigm. Cell Death & Disease. Available at: [Link]

  • Ciulli, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery. Available at: [Link]

  • Demizu, Y., et al. (2023). Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Liu, J., et al. (2025). Design, synthesis, and anti-inflammatory potential of PROTAC drug molecules based on fondaparinux sodium. Journal of Medicinal Chemistry. Available at: [Link]

  • West, N., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, S., et al. (2024). From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation. Pharmaceuticals. Available at: [Link]

  • Ciulli, A., et al. (2022). ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. International Journal of Molecular Sciences. Available at: [Link]

  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Retrieved from [Link]

  • Wang, C., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. ACS Central Science. Available at: [Link]

  • Lim, S., et al. (2025). Predicting PROTAC off-target effects via warhead involvement levels in drug–target interactions using graph attention neural networks. Nature Machine Intelligence. Available at: [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ciulli, A., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Available at: [Link]

  • Spencer, J., et al. (2022). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Natarajan, A., et al. (2021). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. SLAS Discovery. Available at: [Link]

  • Bond, A. G., et al. (2022). Figure 4. PROTAC permeability, stability, and cellular activity. ResearchGate. Available at: [Link]

  • Ottmann, C., et al. (2021). Fluorescence polarization assays of 14-3-3σ interacting with multiple... ResearchGate. Available at: [Link]

  • Jo, H., et al. (2025). Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Zhong, H., et al. (2025). Design, synthesis, and anti-inflammatory potential of PROTAC drug molecules based on fondaparinux sodium. DiVA. Available at: [Link]

  • BPS Bioscience. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. Retrieved from [Link]

  • Cecchini, C., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry. Available at: [Link]

  • Scott, J. S. (2022). Property-based optimisation of PROTACs. RSC Medicinal Chemistry. Available at: [Link]

  • Scapozza, L., et al. (2023). The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. Molecular Pharmaceutics. Available at: [Link]

  • Wang, J., et al. (2023). rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Biochimica et Biophysica Sinica. Available at: [Link]

  • Promega Connections. (2022). PROTACs: Just the FAQs. Retrieved from [Link]

  • Scapozza, L., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. ResearchGate. Available at: [Link]

  • Viva Biotech. (2024). Unveiling the PROTAC Revolution: Advancing Drug Discovery through Targeted Protein Degradation. YouTube. Available at: [Link]

  • BPS Bioscience. (2022). Webinar - PROTACs and Their Application in Cancer Therapeutics. YouTube. Available at: [Link]

  • Reaction Biology. (n.d.). BRD4 Ternary Complex PROTAC Assay Service. Retrieved from [Link]

  • Scott, J. S., et al. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry. Available at: [Link]

  • Ciulli, A., et al. (2021). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. RSC Chemical Biology. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of PROTACs warheads used in this work. Retrieved from [Link]

  • Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Our initial approach for automated PROTAC synthesis via amide coupling. Retrieved from [Link]

  • Dynamic Biosensors. (2024). DISCOVER screening of PROTACs/molecular glues: ternary complex analysis with induced proximity. YouTube. Available at: [Link]

  • Scapozza, L., et al. (2024). Structural and Physicochemical Features of Oral PROTACs. ResearchGate. Available at: [Link]

  • Selvita. (n.d.). NanoBRET assays for PROTAC evaluation in the cellular context. Retrieved from [Link]

  • Spencer, J., et al. (2023). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv. Available at: [Link]

  • Bond, A. (2022). Amide-to-Ester Substitution as a Strategy for Optimising PROTAC Permeability and Cellular Activity. YouTube. Available at: [Link]

Sources

Application

High-Throughput Screening with 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine Libraries

Abstract This application note details the strategic implementation of high-throughput screening (HTS) campaigns utilizing libraries derived from the 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine scaffold. This specific ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic implementation of high-throughput screening (HTS) campaigns utilizing libraries derived from the 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine scaffold. This specific pharmacophore combines the metabolic stability of the trifluoromethyl group with the physicochemical advantages of the oxetane ring—acting as a lipophilic yet soluble bioisostere for gem-dimethyl or carbonyl groups. This guide provides a self-validating workflow for library handling, assay execution, and hit validation, designed to maximize the discovery of high-quality lead matter while mitigating common HTS artifacts.

Introduction: The Oxetane Advantage in HTS

In modern drug discovery, "escape from flatland" is a priority. Traditional aromatic-heavy libraries often suffer from poor solubility and high attrition rates due to metabolic instability. The 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine scaffold represents a "privileged structure" for several reasons:

  • Bioisosterism: The oxetane ring serves as a stable, polar bioisostere for gem-dimethyl groups (

    
    ) and carbonyls (
    
    
    
    ).[1] It reduces lipophilicity (LogP) by approximately 1.0 unit compared to the carbocyclic analog, significantly improving aqueous solubility without sacrificing metabolic stability.
  • Metabolic Blocking: The para-trifluoromethyl group on the phenyl ring blocks the primary site of CYP450-mediated oxidation, extending the half-life of the core fragment.

  • Vectorization: The C3-amine provides a versatile handle for library expansion via amide couplings, urea formation, or reductive aminations, allowing for the rapid generation of diverse chemical space around a validated core.

Visualizing the Chemical Logic

The following diagram illustrates the structural rationale behind selecting this scaffold for HTS libraries.

OxetaneLogic GemDimethyl Traditional Scaffold (Gem-dimethyl) Oxetane Oxetane Scaffold (3-[4-(CF3)phenyl]oxetan-3-amine) GemDimethyl->Oxetane Bioisosteric Replacement Properties HTS Advantages: 1. Lower LogP (Better Solubility) 2. Metabolic Stability (CF3 Block) 3. Low Basicity Amine Oxetane->Properties Physicochemical Effect Outcome Higher Quality Hits (LE & LLE Optimized) Properties->Outcome Screening Result

Figure 1: Structural logic of the oxetane scaffold in library design, highlighting the transition from lipophilic traditional scaffolds to solubility-optimized chemical space.

Library Management & Preparation Protocol

Objective: To prepare assay-ready plates (ARPs) while preventing compound precipitation and DMSO hydration, which are the leading causes of false negatives in oxetane-based libraries.

Critical Causality: The DMSO Hydration Factor

Oxetane derivatives are polar.[2] While soluble in DMSO, they are sensitive to "crashing out" if the DMSO absorbs atmospheric water (hygroscopicity).[3][4][5] A DMSO water content >5% can cause compound precipitation within the source plate, leading to inconsistent transfer volumes.

Protocol: Source Plate Management
  • Solubilization: Dissolve library compounds to 10 mM in 100% anhydrous DMSO.

  • Storage: Store in Matrix™ tubes or equivalent at -20°C.

  • Working Copies: Transfer 50 µL to 384-well Low Dead Volume (LDV) source plates (e.g., Labcyte/Beckman).

  • Centrifugation: Centrifuge source plates at 1000 x g for 1 minute to remove bubbles.

  • Hydration Check (Self-Validating Step):

    • Method: Use an acoustic liquid handler (e.g., Echo® 650) to measure the fluid composition.

    • Acceptance Criteria: If DMSO water content > 5% or fluid composition is "Unknown," discard the well or re-dissolve.

Protocol: Assay Ready Plate (ARP) Generation

Equipment: Acoustic Liquid Handler (e.g., Echo 650)

  • Destination: 1536-well or 384-well black, solid-bottom assay plates (e.g., Corning 3575).

  • Transfer: Dispense 20 nL - 50 nL of compound directly into dry plates.

  • Controls:

    • Column 1-2: High Control (DMSO only, 0% Inhibition).

    • Column 3-4: Low Control (Reference Inhibitor at

      
      ).
      
    • Column 5-48: Test Compounds (Single point at 10 µM final).

  • Sealing: Heat seal immediately with peelable aluminum foil. Store at -20°C for max 4 weeks.

HTS Assay Protocol: TR-FRET Kinase Screen

Context: This protocol assumes the library is being screened against a kinase target, a common application for amine-derived scaffolds. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for its robustness against autofluorescence.

Reagents
  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Tracer: AlexaFluor™ 647-labeled ATP or substrate.

  • Antibody: Europium-labeled anti-kinase antibody.

Step-by-Step Workflow
  • Plate Thawing: Equilibrate ARPs (containing 40 nL compound) to Room Temperature (RT) for 20 mins.

  • Enzyme Addition:

    • Dispense 2 µL of 2x Enzyme Solution using a non-contact dispenser (e.g., Multidrop Combi).

    • Incubation 1: 10 mins at RT (allows compound-enzyme pre-equilibration).

  • Substrate/Tracer Addition:

    • Dispense 2 µL of 2x Substrate/Detection Mix (Tracer + Antibody).

    • Final Volume: 4 µL.

    • Final DMSO: 1%.[1][6]

  • Reaction Incubation:

    • Seal plates and incubate for 60 mins at RT in the dark.

  • Detection:

    • Read on a multimode plate reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm.

    • Emission A: 665 nm (Acceptor).

    • Emission B: 620 nm (Donor).

    • Ratio:

      
      .
      
Workflow Diagram

HTSWorkflow Library 3-[4-(CF3)phenyl]oxetan-3-amine Library (10mM DMSO) Echo Acoustic Transfer (40 nL to Assay Plate) Library->Echo Reagent1 Add Enzyme (2 µL) Pre-incubation 10 min Echo->Reagent1 Reagent2 Add Tracer/Ab Mix (2 µL) Incubation 60 min Reagent1->Reagent2 Read TR-FRET Readout (Ex 337 / Em 665/620) Reagent2->Read Analysis Data Analysis (Z-Factor & Hit Selection) Read->Analysis

Figure 2: Step-by-step HTS workflow for screening oxetane-amine libraries using a TR-FRET assay format.

Data Analysis & Hit Validation

Objective: To distinguish true biological activity from noise and artifacts.

Quality Control Metrics (Self-Validation)

Before analyzing hits, validate the plate pass/fail status using the Z-Factor (


).


  • 
    : Standard deviation of positive (high inhibition) and negative (DMSO) controls.
    
  • 
    : Mean of positive and negative controls.
    
  • Requirement:

    
     is mandatory for HTS acceptance.
    
Hit Selection Criteria
  • Normalization: Calculate % Inhibition for each well.

    
    
    
  • Threshold: Mean % Inhibition of sample field + 3 Standard Deviations (Statistical Cutoff).

False Positive Filtering (Crucial for Amine Libraries)

Primary amines can sometimes act as "frequent hitters" via covalent modification or redox cycling.

  • PAINS Filter: Run structures through electronic filters to remove Pan-Assay Interference Compounds.

  • Counter-Screen: Test hits against an unrelated protein (e.g., BSA or an unrelated kinase) to rule out aggregation or fluorescence quenching.

  • Purity Check: Re-analyze active wells via LC-MS to confirm the integrity of the oxetane ring (acid sensitivity check).

Summary of Key Parameters

ParameterSpecificationRationale
Scaffold 3-[4-(trifluoromethyl)phenyl]oxetan-3-amineMetabolic stability + Solubility
Library Format 10 mM in 100% DMSOStandard HTS concentration
Storage -20°C, <10% HumidityPrevent hydration/precipitation
Assay Volume 4 - 10 µL (1536/384 well)Reagent cost efficiency
DMSO Tolerance < 1% FinalPrevent enzyme denaturation
Z-Factor > 0.5Ensures statistical separation
Hit Cutoff Mean + 3SDStatistical significance

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[7] Angewandte Chemie International Edition. [Link]

  • NCBI Assay Guidance Manual. (2012). "HTS Assay Validation." National Library of Medicine. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. [Link]

  • PubChem. (2023). "3-[3-(trifluoromethyl)phenyl]oxetan-3-amine."[7] National Center for Biotechnology Information. [Link]

  • Spicer, T., et al. (2005). "In situ DMSO hydration measurements of HTS compound libraries." Biotechniques. [Link]

Sources

Method

Application Note: 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine Hydrochloride in Fragment-Based Drug Discovery

Executive Summary This guide details the application of 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride (referred to herein as 3-TFMPOA ) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride (referred to herein as 3-TFMPOA ) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike traditional aromatic-heavy fragments, 3-TFMPOA leverages the oxetane ring to introduce defined three-dimensionality ("Escape from Flatland") and superior physicochemical properties. This protocol covers the chemical rationale, quality control, Surface Plasmon Resonance (SPR) screening methodologies, and downstream chemical elaboration strategies.

Part 1: The Chemical Rationale in FBDD

"Escape from Flatland" & Bioisosterism

The inclusion of 3-TFMPOA in fragment libraries addresses a critical bottleneck in medicinal chemistry: the over-reliance on planar, hydrophobic aromatic systems which often lead to poor solubility and attrition in later development stages.

  • The Oxetane Advantage: The oxetane ring acts as a bioisostere for the gem-dimethyl group but with significantly reduced lipophilicity (lowering LogP by ~1.0 unit) and increased metabolic stability. It also mimics the hydrogen-bond accepting capacity of a carbonyl group without the associated electrophilic liability.

  • The Trifluoromethyl Phenyl Group: Provides a distinct electronic signature and hydrophobic bulk to fill lipophilic pockets, while the fluorine atoms block oxidative metabolism at the para-position.

  • The 3-Amino Handle: A primary amine located at a quaternary center allows for vector-specific growth without disrupting the core oxetane pucker.

Physicochemical Profile

The following table contrasts 3-TFMPOA with its carbocyclic analog, highlighting the "Oxetane Effect."

Property3-TFMPOA (Oxetane Core)Carbocyclic Analog (Cyclobutane)Impact in FBDD
Hybridization

-rich

-rich
Higher complexity/selectivity
LogP (Calc) ~1.8~2.9Oxetane improves solubility
H-Bond Acceptors 1 (Ether Oxygen)0Oxetane engages water/residues
Metabolic Stability High (Blocked benzylic pos.)ModerateReduced clearance risk
Solubility (Aq) High (>10 mM)LowEssential for high-conc screening
Structural Logic Diagram

The following diagram illustrates the structural evolution and bioisosteric relationships utilized in this scaffold.

Bioisosterism GemDimethyl Gem-Dimethyl Group (Lipophilic, Metabolic Liability) Oxetane Oxetane Ring (Polar, Metabolically Stable) GemDimethyl->Oxetane Bioisosteric Replacement (LogP Reduction) TargetFragment 3-TFMPOA (Balanced Lipophilicity/Polarity) Oxetane->TargetFragment + 4-CF3-Phenyl (Hydrophobic Vector) Oxetane->TargetFragment + 3-Amine (Growth Vector)

Figure 1: Structural logic flow demonstrating the transition from traditional lipophilic moieties to the polar, stable oxetane scaffold.

Part 2: Quality Control & Solubilization Protocol

Objective: Ensure the fragment is monomeric and accurately quantified before screening. The HCl salt form improves shelf stability but requires specific handling due to hygroscopicity.

Materials
  • Compound: 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride.

  • Solvent: DMSO-d6 (99.9% atom D) for NMR; Anhydrous DMSO for screening.

  • Internal Standard: Maleic acid or 1,3,5-trimethoxybenzene (purity >99%).

Solubilization Workflow
  • Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation (HCl salts are hygroscopic).

  • Weighing: Weigh ~2-5 mg of the solid into a tared glass vial.

  • Dissolution: Add anhydrous DMSO to achieve a 100 mM stock concentration .

    • Note: The HCl salt may require vortexing or mild sonication (30 sec).

  • QC Check (qNMR):

    • Take 10 µL of stock.

    • Add 10 µL of Internal Standard (100 mM).

    • Dilute with 500 µL DMSO-d6.

    • Pass Criteria: Purity >95% and Concentration within ±10% of target.

Part 3: Surface Plasmon Resonance (SPR) Screening Protocol

Objective: Detect weak binding events (


 in mM to high µM range) typical of fragments.
Experimental Causality
  • Why High Concentration? Fragments have low affinity.[1] To see a signal (

    
    ), we must screen near or above the 
    
    
    
    . 3-TFMPOA's high solubility allows screening at 500 µM .
  • Why Solvent Correction? DMSO has a high Refractive Index (RI). Mismatches between running buffer and sample buffer cause bulk shifts that mask fragment binding.

Protocol Steps
  • Sensor Chip Preparation:

    • Use a CM5 or Series S sensor chip.

    • Immobilize Target: Amine coupling to ~3000-5000 RU (high density required for low MW fragments).

    • Reference Channel: Immobilize a non-interacting protein (e.g., BSA) or perform a mock activation/deactivation to subtract Non-Specific Binding (NSB).

  • Sample Preparation:

    • Dilute 100 mM DMSO stock into Running Buffer (e.g., PBS-P+, pH 7.4).

    • Screening Concentration: 500 µM (Final DMSO: 2-5%).

    • Solvent Correction Series: Prepare 8 buffer samples with DMSO ranging from 1.5% to 6% to build a calibration curve.

  • Injection Cycle:

    • Flow Rate: 30 µL/min (minimizes mass transport limitations).

    • Contact Time: 30-60 seconds (fragments reach equilibrium quickly).

    • Dissociation: 60 seconds.

    • Wash: 50% DMSO pulse (if "sticky" behavior is observed).

SPR Workflow Diagram

SPR_Workflow Stock 100 mM Stock (DMSO) Dilution Dilution to 500 µM (Running Buffer) Stock->Dilution RefChannel Reference Channel (Subtract NSB) Dilution->RefChannel Inject ActiveChannel Active Channel (Target Protein) Dilution->ActiveChannel Inject Analysis Data Analysis (Solvent Correction + Ref Subtraction) RefChannel->Analysis Control Data ActiveChannel->Analysis Raw Data Hit Hit Validation (Dose Response) Analysis->Hit Square Wave Shape?

Figure 2: SPR screening workflow emphasizing the dual-channel injection strategy for accurate fragment detection.

Part 4: Chemical Elaboration Strategies

Objective: Once 3-TFMPOA is identified as a hit, the primary amine serves as the vector for "growing" the fragment into a lead-like molecule.

Amide Coupling (The "Grow" Strategy)

The most common elaboration is reacting the amine with carboxylic acids to probe adjacent sub-pockets.

  • Reagents: Carboxylic Acid (R-COOH), HATU (Coupling Agent), DIPEA (Base).

  • Solvent: DMF or DMA.

  • Protocol:

    • Dissolve R-COOH (1.2 eq) and HATU (1.2 eq) in DMF.

    • Add DIPEA (3.0 eq) to activate the acid and neutralize the HCl salt of 3-TFMPOA.

    • Add 3-TFMPOA (1.0 eq).

    • Stir at RT for 2-4 hours.

    • Purification: The oxetane is stable to standard reverse-phase HPLC (water/acetonitrile + 0.1% formic acid).

Elaboration Logic Tree

Elaboration Hit Fragment Hit (3-TFMPOA) Vector Vector: 3-Amine Hit->Vector Strategy1 Amide Coupling (Explore H-Bond Donors) Vector->Strategy1 Strategy2 Reductive Amination (Explore Hydrophobic Clefts) Vector->Strategy2 Strategy3 Sulfonylation (Rigid Linkers) Vector->Strategy3 Outcome Lead Series (MW 300-400) Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome

Figure 3: Decision tree for chemically elaborating the fragment hit based on the desired interaction type.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery."[2][3][4][5][6][7] Angewandte Chemie International Edition, 45(46), 7736-7739.

  • Wuitschik, G., et al. (2010). "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry, 53(8), 3227-3246.

  • Barnes-Seeman, D. (2012). "The role of oxetanes in drug discovery." Journal of Medicinal Chemistry, 55, 9389.

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragment hits to lead compounds." Journal of Medicinal Chemistry, 59(14), 6581-6614.

  • Giannetti, A. M. (2011). "From experimental design to data analysis: practical guidelines for SPR-based fragment screening." Methods in Enzymology, 493, 169-218.

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Coupling of 3-Aminooxetanes with Aryl Halides

Introduction: The Strategic Value of the 3-Aminooxetane Moiety in Modern Drug Discovery The 3-aminooxetane scaffold has emerged as a highly valuable structural motif in contemporary medicinal chemistry. Its incorporation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Aminooxetane Moiety in Modern Drug Discovery

The 3-aminooxetane scaffold has emerged as a highly valuable structural motif in contemporary medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties, such as aqueous solubility and metabolic stability, while maintaining or enhancing biological activity.[1][2] The unique three-dimensional structure of the oxetane ring can also facilitate novel interactions with biological targets. The synthesis of N-aryl-3-aminooxetanes, a key class of these derivatives, is most efficiently achieved through palladium-catalyzed cross-coupling reactions, predominantly the Buchwald-Hartwig amination.[1] This powerful C-N bond-forming reaction provides a versatile and reliable method for the union of 3-aminooxetane with a wide array of aryl and heteroaryl halides.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for the Buchwald-Hartwig amination of 3-aminooxetanes. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and discuss critical parameters for successful execution and troubleshooting.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[3][5] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[5]

  • Amine Coordination and Deprotonation: The 3-aminooxetane then coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the N-aryl-3-aminooxetane product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

The efficiency of each of these steps is highly dependent on the choice of palladium precursor, ligand, base, and solvent.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxidativeAddition Oxidative Addition (Ar-X) Pd(0)L->OxidativeAddition Pd(II)Complex Ar-Pd(II)-X(L) OxidativeAddition->Pd(II)Complex AmineCoordination Amine Coordination & Deprotonation (3-Aminooxetane, Base) Pd(II)Complex->AmineCoordination AmidoComplex Ar-Pd(II)-N(oxetane)(L) AmineCoordination->AmidoComplex ReductiveElimination Reductive Elimination AmidoComplex->ReductiveElimination ReductiveElimination->Pd(0)L Catalyst Regeneration Product N-Aryl-3-aminooxetane ReductiveElimination->Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Critical Experimental Parameters

The success of the coupling of 3-aminooxetane with aryl halides is contingent on the careful selection of several key reaction components.

Palladium Precursor and Ligand Selection

The choice of the palladium precursor and, more critically, the phosphine ligand is paramount for achieving high yields and reaction rates. For the coupling of primary amines like 3-aminooxetane, bulky, electron-rich phosphine ligands are generally preferred.

  • Palladium Precursors: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). While Pd₂(dba)₃ is a Pd(0) source, Pd(OAc)₂ requires in situ reduction to the active Pd(0) species, which is often facilitated by the phosphine ligand or the amine itself.

  • Ligands:

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This is a highly effective and versatile ligand for the amination of aryl chlorides and tosylates.[6] Its steric bulk and electron-donating properties facilitate both the oxidative addition and reductive elimination steps.[6]

    • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): This ligand is particularly effective for the coupling of primary aliphatic amines and can often promote reactions at lower temperatures.[7]

    • Palladacycle Pre-catalysts: The use of pre-formed palladacycle pre-catalysts, such as XPhos Palladacycle Gen. 4, can offer enhanced stability, reproducibility, and ease of handling.[8] These pre-catalysts allow for the rapid generation of the active palladium species under mild conditions.[8]

Choice of Base

The base plays a crucial role in the deprotonation of the 3-aminooxetane, forming the active nucleophile. However, the use of overly strong bases can potentially lead to the degradation of the strained oxetane ring.

  • Common Bases: Strong, non-nucleophilic bases are typically employed. These include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS).[9]

  • Considerations for 3-Aminooxetane: While strong bases are necessary for efficient reaction, care must be taken to avoid prolonged exposure to high temperatures, which could promote ring-opening or other side reactions. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed, particularly for more reactive aryl halides, to mitigate the risk of substrate degradation.[9]

Solvent Selection

The choice of solvent influences the solubility of the reagents and the stability of the catalytic species.

  • Aprotic, Non-polar to Polar Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are the most commonly used solvents for Buchwald-Hartwig aminations.[5] Toluene is often a good starting point due to its high boiling point and ability to azeotropically remove water. Dioxane is also widely used and can be effective for a broad range of substrates.

Detailed Experimental Protocol: General Procedure for the Coupling of 3-Aminooxetane with an Aryl Bromide

This protocol provides a general method for the palladium-catalyzed coupling of 3-aminooxetane with an aryl bromide. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add Pd precursor, ligand, and base to a dry flask. - Purge with inert gas. Start->Reaction_Setup Reagent_Addition Reagent Addition: - Add solvent, aryl halide, and 3-aminooxetane. Reaction_Setup->Reagent_Addition Reaction Reaction: - Heat the mixture to the desired temperature. - Monitor by TLC or LC-MS. Reagent_Addition->Reaction Workup Work-up: - Cool to room temperature. - Quench the reaction. - Extract the product. Reaction->Workup Purification Purification: - Dry the organic layer. - Concentrate in vacuo. - Purify by column chromatography. Workup->Purification Analysis Analysis: - Characterize the product by NMR, MS, etc. Purification->Analysis

Figure 2: General experimental workflow for the coupling reaction.

Materials and Reagents
  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 3-Aminooxetane hydrochloride (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (2.5 mmol, 2.5 equiv)

  • Anhydrous toluene (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (240 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL), the aryl bromide (1.0 mmol), and 3-aminooxetane hydrochloride (133 mg, 1.2 mmol).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by the slow addition of water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Substrate Scope and Optimization

The described protocol is a general starting point. Optimization of the reaction conditions may be necessary for different aryl halides.

Aryl Halide TypeRecommended LigandTypical Temperature (°C)Notes
Electron-rich Aryl BromidesXPhos, BrettPhos100-110May require longer reaction times.
Electron-poor Aryl BromidesXPhos, BrettPhos80-100Generally proceed more readily.
Heteroaryl BromidesXPhos, BrettPhos90-110Ligand choice can be critical to avoid catalyst inhibition.
Aryl ChloridesXPhos, GPhos100-120Generally less reactive than bromides; may require higher catalyst loading and temperature.[7]

Troubleshooting and Safety Considerations

  • Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading, screening different ligands (e.g., BrettPhos), or using a pre-formed palladacycle. Ensure all reagents are pure and the solvent is anhydrous.

  • Incomplete Conversion: If the starting material is not fully consumed, increase the reaction time or temperature. However, be mindful of the potential for oxetane ring instability at very high temperatures.

  • Side Product Formation: The formation of diarylamine or dehalogenated arene byproducts can sometimes be observed. Optimizing the ligand-to-palladium ratio and the choice of base can help to minimize these side reactions.

  • Potential for Oxetane Ring-Opening: While generally stable under Buchwald-Hartwig conditions, the strained oxetane ring can be susceptible to cleavage under harsh basic or high-temperature conditions. If ring-opening is suspected, consider using a milder base (e.g., K₃PO₄) or a lower reaction temperature, potentially in combination with a more active catalyst system like a palladacycle.

  • Safety: Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood. Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment. The reaction should be conducted under an inert atmosphere to prevent the formation of potentially explosive palladium-oxygen species.

Conclusion

The palladium-catalyzed coupling of 3-aminooxetanes with aryl halides is a robust and versatile method for the synthesis of medicinally relevant N-aryl-3-aminooxetanes. Careful selection of the palladium precursor, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Buchwald–Hartwig amination . In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Torraca, K. E., & Buchwald, S. L. (2001). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Scholarship at the University of Windsor. [Link]

  • Buchwald-Hartwig amination . (2023, March 5). YouTube. [Link]

  • XPhos . In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Buchwald-Hartwig Amination . (2023, June 30). Chemistry LibreTexts. [Link]

  • Díaz-Urrutia, C., & Hartwig, J. F. (2010). Synthesis of 3-amino-substituted benzothiadiazine oxides by a palladium-catalysed cascade reaction. Green Chemistry, 12(10), 1843-1848. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic letters, 16(17), 4388–4391. [Link]

  • Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Blacker, A. J. (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 137(40), 12896–12905. [Link]

  • Sakata, Y., Yoshida, S., & Hosoya, T. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. The Journal of organic chemistry, 86(21), 15674–15688. [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Buchwald–Hartwig amination . In Wikipedia. Retrieved February 7, 2026, from [Link]

  • The Buchwald-Hartwig Amination Reaction . (2012, April 6). YouTube. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(16), 4402–4405. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564–12649. [Link]

  • Bruneau, A., & Buchwald, S. L. (2017). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 139(35), 12340–12347. [Link]

  • Scott, J. S., & Williams, J. M. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(1), 1-15. [Link]

  • Abel, A. S., Averin, A. D., Maloshitskaya, O. A., Savelyev, E. N., Orlinson, B. S., Novakov, I. A., & Beletskaya, I. P. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules (Basel, Switzerland), 18(2), 2096–2109. [Link]

  • Scott, J. S., & Williams, J. M. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(1), 1-15. [Link]

  • Ahmad, M., Aslam, S., & Mubashra, S. (2025). Proposed mechanism for the C–N coupling reaction of cyclic amines and... Molecular Diversity. [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., & Di, L. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 64(20), 14937–14955. [Link]

  • Leadbeater, N. E., & McGowan, C. (2010). Palladium catalysed aryl amination reactions in supercritical carbon dioxide. Organic & Biomolecular Chemistry, 8(19), 4350-4356. [Link]

  • Chen, K., & Daugulis, O. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 30(2), 435. [Link]

  • Gabarró-Riera, V., Solà, M., & Ariza, X. (2012). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. The Journal of organic chemistry, 77(1), 439–446. [Link]

  • Publications | The Hartwig Group . (n.d.). Retrieved February 7, 2026, from [Link]

  • Nemati, F., & Elhampour, A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC advances, 13(28), 19045–19066. [Link]

  • Chen, G., Shaughnessy, K. H., & Diao, T. (2025). Corrigendum: Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles. Nature Catalysis. [Link]

  • Palio, L., Bru, F., Ruggiero, T., Bourda, L., Van Hecke, K., Cazin, C., & Nolan, S. P. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions, 53(44), 19451-19458. [Link]

  • Asiri, M., & et al. (2025). Palladium nanoparticles stabilized on the BPA-functionalized Fe3O4 as the recoverable catalysts for synthesis of aromatic sulfide by C-S coupling reactions. Scientific Reports, 15(1), 13144. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts . (2014). Organic Letters, 16(17), 4388-4391. [Link]

  • Keglevich, G., & et al. (2025). Highly selective palladium-catalyzed aminocarbonylation and cross-coupling reactions on a cavitand scaffold. Journal of Molecular Structure. [Link]

Sources

Method

Method for assessing cell permeability of oxetane-containing compounds

Method for Assessing Cell Permeability of Oxetane-Containing Compounds Introduction: The Rise of Oxetanes and the Need for Precise Permeability Assessment The oxetane ring has emerged as a valuable motif in modern medici...

Author: BenchChem Technical Support Team. Date: February 2026

Method for Assessing Cell Permeability of Oxetane-Containing Compounds

Introduction: The Rise of Oxetanes and the Need for Precise Permeability Assessment

The oxetane ring has emerged as a valuable motif in modern medicinal chemistry, prized for its ability to favorably modulate the physicochemical properties of drug candidates.[1][2] This small, polar, three-dimensional structure can enhance aqueous solubility, improve metabolic stability, and fine-tune lipophilicity.[3][4][5] Often employed as a bioisostere for gem-dimethyl or carbonyl groups, the incorporation of an oxetane can lead to improved pharmacokinetic profiles.[6] However, these desirable characteristics also present unique challenges for accurately assessing a fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) property: cell permeability.[2][7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust methods to evaluate the cell permeability of oxetane-containing compounds. We will delve into the mechanistic rationale behind assay selection, provide detailed, field-tested protocols for both artificial and cell-based models, and offer insights into data interpretation, with a specific focus on the nuances introduced by the oxetane moiety.

The Oxetane Influence: Why Standard Permeability Assays Need a Closer Look

The unique physicochemical properties conferred by the oxetane ring necessitate a thoughtful approach to permeability assessment. Key considerations include:

  • Polarity and Hydrogen Bonding: The ether oxygen within the oxetane ring acts as a hydrogen bond acceptor, increasing the polarity of the molecule.[2][6] This can influence interactions with the lipid bilayer and aqueous environment, potentially altering passive diffusion rates compared to less polar analogs.

  • Reduced Lipophilicity: The introduction of an oxetane typically lowers a compound's LogD, which can impact its partitioning into the cell membrane.[1][3]

  • Three-Dimensionality: The puckered, sp³-rich nature of the oxetane ring can affect how a molecule presents itself to the cell membrane and to the binding pockets of efflux transporters.[1][2]

  • Potential for Efflux: The structural features of oxetane-containing compounds may make them substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells, thereby reducing intracellular concentration and apparent permeability.[2][9]

Given these factors, a multi-assay strategy is recommended to build a comprehensive permeability profile.

A Tiered Approach to Permeability Assessment

We advocate for a tiered approach, beginning with a high-throughput, cost-effective artificial membrane assay to assess passive permeability, followed by more physiologically relevant cell-based assays to investigate active transport phenomena.

G cluster_0 Tier 1: Passive Permeability Screening cluster_1 Tier 2: In Vitro Biological Models cluster_2 Data Analysis & Interpretation PAMPA Parallel Artificial Membrane Permeability Assay (PAMPA) Caco-2 Caco-2 Permeability Assay (Human Colon Adenocarcinoma) PAMPA->Caco-2 Passive diffusion insights MDCK MDCK-MDR1 Permeability Assay (Canine Kidney with Human MDR1) PAMPA->MDCK High-throughput screening Analysis Calculate Papp and Efflux Ratio Compare data across assays Caco-2->Analysis Human intestinal model data MDCK->Analysis P-gp substrate identification

Caption: Tiered workflow for assessing oxetane permeability.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is an excellent first-pass screen to determine a compound's intrinsic passive permeability.[10] It utilizes a lipid-infused artificial membrane, providing a simple and rapid assessment of a molecule's ability to diffuse across a lipid barrier without the complexities of cellular transporters.[11][12]

Causality Behind the Choice

For oxetane-containing compounds, PAMPA provides a crucial baseline. By isolating passive diffusion, you can directly assess the impact of the oxetane's polarity and three-dimensional structure on its ability to traverse a lipid environment. A low PAMPA permeability (Pe) suggests that the compound's inherent physicochemical properties may hinder its ability to cross cell membranes, independent of any biological transport mechanisms.

Protocol: PAMPA for Oxetane-Containing Compounds

Materials:

  • PAMPA plate (e.g., 96-well format with donor and acceptor chambers)

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer Yellow (membrane integrity marker)

  • Plate reader for UV-Vis or fluorescence measurements, or LC-MS/MS for quantification

Procedure:

  • Prepare the Artificial Membrane: Gently dispense 5 µL of the artificial membrane solution onto the membrane of each well in the donor plate.

  • Prepare Acceptor Wells: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Prepare Donor Solutions:

    • Dilute the test compound stock solution to a final concentration of 10 µM in PBS. It is critical to ensure the final DMSO concentration is low (e.g., <1%) to avoid disrupting the artificial membrane.

    • Prepare control wells with high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) standards.

    • Include Lucifer Yellow in a separate set of wells to assess membrane integrity post-incubation.

  • Start the Assay: Add 150 µL of the donor solutions to the donor plate wells. Carefully place the donor plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly at room temperature for 5 hours.[10][11]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Integrity Check: Measure the amount of Lucifer Yellow that has passed into the acceptor wells. High levels indicate a compromised membrane for those wells, and the data should be excluded.

Tier 2: Cell-Based Permeability Assays

Cell-based assays provide a more physiologically relevant model by incorporating cellular machinery, including active transport and efflux pumps. For oxetane-containing compounds, these assays are critical for understanding how the molecule interacts with a living biological barrier.

A. Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocyte-like cells, forming tight junctions.[13][14] This makes it the gold standard in vitro model for predicting human intestinal absorption.[15]

Why it's essential for Oxetanes: The Caco-2 model expresses a variety of transporters, including the P-gp efflux pump. This assay will reveal if your oxetane-containing compound is a substrate for efflux, a common liability for drug candidates.

Protocol: Caco-2 Bidirectional Permeability Assay

Cell Culture:

  • Culture Caco-2 cells at 37°C in a humidified atmosphere with 5% CO₂.[16]

  • Seed the cells onto permeable filter supports (e.g., 24-well Transwell plates) at a density of approximately 150,000 cells per well.[13]

  • Maintain the cell culture for 21-29 days to allow for full differentiation and monolayer formation. Change the medium every other day.[13]

Permeability Experiment:

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. A TEER value ≥ 200 Ω·cm² generally indicates a well-formed, intact monolayer.[17]

  • Prepare Transport Buffer: Use a buffered solution such as Hank's Balanced Salt Solution (HBSS) at pH 7.4.

  • Equilibration: Wash the cell monolayers with pre-warmed (37°C) transport buffer and equilibrate for 10-15 minutes.[17]

  • Dosing:

    • Apical to Basolateral (A→B) Transport: Add the test compound (typically at 10 µM) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[18]

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.[18]

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 90-120 minutes).

  • Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the test compound using LC-MS/MS.

B. MDCK-MDR1 Permeability Assay

Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (which encodes for P-gp) provide a more specific tool for investigating P-gp-mediated efflux.[19][20] These cells form a tight monolayer more quickly than Caco-2 cells (4-5 days).[19]

The rationale for this assay: If the Caco-2 assay suggests efflux, the MDCK-MDR1 assay can help confirm if P-gp is the primary transporter involved. This is crucial for structure-activity relationship (SAR) studies aimed at mitigating efflux.

The protocol for the MDCK-MDR1 assay is similar to the Caco-2 assay, with a shorter cell culture period (typically 4-5 days) before the experiment.[19]

Data Analysis and Interpretation

The primary outputs of these assays are the apparent permeability coefficient (Papp) and the efflux ratio (ER).

Apparent Permeability (Papp):

This value represents the rate at which a compound crosses the membrane. It is calculated using the following formula:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of permeation (amount of compound in the receiver compartment over time).[19]

  • A is the surface area of the membrane.[19]

  • C0 is the initial concentration in the donor compartment.[19]

Efflux Ratio (ER):

The ER is a critical parameter for identifying compounds that are substrates of efflux transporters. It is calculated as:

ER = Papp (B→A) / Papp (A→B)

  • An ER ≈ 1 suggests that the compound's transport is primarily passive.[21]

  • An ER > 2 is a strong indicator that the compound is subject to active efflux.[9]

G compound Oxetane Compound pampa PAMPA Assay compound->pampa passive High Passive Permeability (Papp > 5x10⁻⁶ cm/s) pampa->passive High Pe low_passive Low Passive Permeability (Papp < 1x10⁻⁶ cm/s) pampa->low_passive Low Pe caco2 Caco-2 Assay no_efflux No Efflux (ER ≈ 1) caco2->no_efflux ER ≈ 1 efflux Potential Efflux (ER > 2) caco2->efflux ER > 2 mdck MDCK-MDR1 Assay confirm_efflux Confirm P-gp Substrate mdck->confirm_efflux High ER passive->caco2 conclusion Permeability Profile low_passive->conclusion no_efflux->conclusion efflux->mdck confirm_efflux->conclusion

Caption: Decision tree for interpreting permeability data.

Interpreting Results for Oxetane-Containing Compounds
Scenario PAMPA Pe Caco-2 ER Interpretation & Next Steps
1. Ideal Candidate High≈ 1The oxetane moiety does not negatively impact passive diffusion and the compound is not a substrate for major efflux pumps. High probability of good oral absorption.
2. Efflux Substrate High> 2The compound has good intrinsic permeability but is actively removed from cells. Confirm with MDCK-MDR1 assay. Consider structural modifications to reduce efflux liability.
3. Poor Passive Permeability Low≈ 1The inherent physicochemical properties of the compound (likely due to the high polarity of the oxetane) limit its ability to cross membranes. Medicinal chemistry efforts should focus on increasing lipophilicity without introducing efflux liability.
4. Complex Profile Low> 2Both poor passive diffusion and active efflux are contributing to low permeability. This is the most challenging profile. A dual approach to medicinal chemistry is needed to address both issues.

Self-Validating Systems and Troubleshooting

Internal Controls are Non-Negotiable:

  • High Permeability Control (e.g., Propranolol): Validates that the assay can measure high rates of transport.

  • Low Permeability Control (e.g., Atenolol): Ensures the monolayer is not leaky and can restrict the passage of poorly permeable compounds.

  • P-gp Substrate Control (e.g., Digoxin): In Caco-2 and MDCK-MDR1 assays, this control should exhibit a high efflux ratio, confirming that the cells are expressing functional P-gp.

  • Membrane Integrity Marker (e.g., Lucifer Yellow): A low transport of this marker confirms that the cell monolayer or artificial membrane remained intact throughout the experiment.[10][11]

Troubleshooting Poor Permeability:

  • Solubility Issues: Oxetanes generally improve solubility, but it's crucial to ensure your compound is fully dissolved in the assay buffer.[2][5] Poor solubility can lead to an underestimation of permeability.[22]

  • Non-specific Binding: The polarity of oxetanes might lead to binding to the plasticware of the assay plates. Quantifying the compound concentration in the donor well at the end of the experiment can help assess mass balance and identify potential binding issues.

  • Chemical Instability: While 3,3-disubstituted oxetanes are generally stable, some substitution patterns can be susceptible to ring-opening, particularly under acidic conditions.[1][23] Confirm the stability of your compound in the assay buffer.

Conclusion

The incorporation of oxetane moieties is a powerful strategy in drug design. However, a nuanced and systematic approach to permeability assessment is essential to accurately characterize these promising compounds. By employing a tiered strategy that begins with an assessment of passive diffusion using PAMPA and progresses to cell-based assays like Caco-2 and MDCK-MDR1 to investigate active transport, researchers can build a comprehensive and reliable permeability profile. This detailed understanding is critical for guiding medicinal chemistry efforts, selecting viable candidates for further development, and ultimately, designing safer and more effective medicines.

References

  • Automated Permeability Assays for Caco-2 and MDCK Cells. (n.d.). Diva-portal.org. Retrieved February 7, 2026, from [Link]

  • PAMPA Permeability Assay. (n.d.). Technology Networks. Retrieved February 7, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved February 7, 2026, from [Link]

  • Berka, K., et al. (2026, January 9). Predicting Permeability for Small Molecules. Rowan Newsletter. Retrieved February 7, 2026, from [Link]

  • Al-Salami, H., et al. (2022). A novel cell permeability assay for macromolecules. PLOS ONE, 17(8), e0272388. [Link]

  • Gister, Å., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2528. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (2024, January 30). Pion Inc. Retrieved February 7, 2026, from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved February 7, 2026, from [Link]

  • Fustero, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13133-13164. [Link]

  • El-Gamal, M. I., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(8), 1399-1433. [Link]

  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (2023). International Journal of Molecular Sciences, 24(22), 16343. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2024). ChemRxiv. [Link]

  • Wipf, P., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12065-12109. [Link]

  • Carreira, E. M., & Fessard, T. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 53(40), 10502-10515. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). Semantic Scholar. Retrieved February 7, 2026, from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved February 7, 2026, from [Link]

  • MDCK-MDR1 Permeability Assay. (n.d.). Evotec. Retrieved February 7, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved February 7, 2026, from [Link]

  • Ozeki, K., et al. (2020). Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. Pharmaceutical Research, 37(1), 16. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved February 7, 2026, from [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved February 7, 2026, from [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (2024). RSC Publishing. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. Retrieved February 7, 2026, from [Link]

  • In vitro ADME drug discovery services. (n.d.). Symeres. Retrieved February 7, 2026, from [Link]

  • MDCK-MDR1 Permeability Assay. (n.d.). AxisPharm. Retrieved February 7, 2026, from [Link]

  • Koziolek, M., et al. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. Pharmaceutics, 15(10), 2397. [Link]

  • drug solubility, membrane permeability, & the efflux ratio. (2023, September 11). YouTube. Retrieved February 7, 2026, from [Link]

  • Endeward, V., & Gros, G. (2019). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews, 119(12), 7766-7801. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2024). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Kuttner, Y. O., et al. (2017). Predicting a Drug’s Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(18), 4723-4735. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved February 7, 2026, from [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. (2018). Frontiers in Physiology, 9, 77. [Link]

  • Permeability and Transporters. (n.d.). Admescope. Retrieved February 7, 2026, from [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015, September 9). Assay Guidance Manual. Retrieved February 7, 2026, from [Link]

  • MDCK Permeability. (n.d.). Creative Biolabs. Retrieved February 7, 2026, from [Link]

Sources

Application

High-Sensitivity LC-MS/MS Protocol for the Quantification of 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine in Plasma

[1][2] Introduction & Scope This application note details the development and validation of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying 3-[4-(trifluoromethyl)phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Scope

This application note details the development and validation of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine (CAS: 1354965-38-0) in plasma.[1][2]

This molecule represents a critical class of "drug-like" intermediates where the oxetane ring serves as a bioisostere for gem-dimethyl or carbonyl groups to improve metabolic stability and solubility [1].[1][2] However, the coexistence of a basic primary amine and a strained oxetane ring presents unique bioanalytical challenges:

  • Oxetane Labillity: While 3,3-disubstituted oxetanes are relatively robust, they are susceptible to ring-opening hydrolysis in strong acids [2].[1][2][3]

  • Amine Tailing: Primary amines interact strongly with silanols on LC columns, often requiring specific mobile phase modifiers.[1][2]

This protocol is designed for Research Use Only (RUO) and adheres to the principles of the ICH M10 Bioanalytical Method Validation Guideline [3].

Scientific Rationale & Method Strategy

Chemical Logic[1][2]
  • Analyte: 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine (

    
    ).[1][2]
    
  • Exact Mass: 217.0714 Da.[2]

  • Ionization: The primary amine is highly basic (

    
    ), making Positive Electrospray Ionization (ESI+)  the optimal mode. The target precursor is 
    
    
    
    .[2]
Fragmentation Prediction (MS/MS)

For MRM (Multiple Reaction Monitoring) selection, we predict the following transitions based on standard amine and oxetane fragmentation pathways [4]:

  • Transition 1 (Quantifier):

    
     218.1 
    
    
    
    201.1 (Loss of
    
    
    , neutral loss -17).[1][2] Common for primary amines.[1][2]
  • Transition 2 (Qualifier):

    
     218.1 
    
    
    
    188.1 (Loss of
    
    
    , neutral loss -30).[1][2] Characteristic of oxetane ring cleavage.
  • Transition 3 (Structural):

    
     218.1 
    
    
    
    145.0 (Formation of the 4-(trifluoromethyl)phenyl cation).[1]
Chromatographic Strategy

To prevent oxetane acid-hydrolysis during the run, we avoid strong acids (e.g., TFA).[2] A 0.1% Formic Acid system provides sufficient protons for ionization without rapidly degrading the oxetane ring at ambient temperatures.[2] A C18 column with high carbon load is selected to retain the lipophilic trifluoromethyl group.[2]

Detailed Experimental Protocol

Materials & Reagents[1][2][4][5][6]
  • Analyte Standard: 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine (>98% purity).[1][2]

  • Internal Standard (IS): Stable Isotope Labeled (SIL) analog preferred (e.g.,

    
    -analog). Alternative: A structural analog such as 3-phenyl-oxetan-3-amine  if SIL is unavailable.[1][2]
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Matrix: Drug-free human or animal plasma (K2EDTA).[1][2]

Solution Preparation[1][2]
  • Stock Solution: 1.0 mg/mL in Acetonitrile (Avoid MeOH for long-term stock storage to prevent potential nucleophilic attack on the oxetane ring over months). Store at -20°C.

  • Working Solutions: Serial dilutions in 50:50 ACN:Water.[1][2]

Sample Preparation (Protein Precipitation)

We utilize a "Crash & Shoot" methodology optimized for throughput and recovery.[1][2]

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard working solution. Vortex gently.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Note: The acid aids in breaking protein binding but is diluted enough to preserve the oxetane.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean vial/plate.

  • Dilution: Add 100 µL of LC-MS grade Water (to match initial mobile phase strength).

  • Inject: 5 µL.

LC-MS/MS Conditions[1][2][7]

Liquid Chromatography (e.g., Agilent 1290 / Waters UPLC)

ParameterSetting
Column Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or equivalent
Column Temp 40°C
Flow Rate 0.4 mL/min
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Run Time 4.5 Minutes

Gradient Table:

Time (min)%BDescription
0.05Initial Hold
0.55Loading
3.095Elution
3.595Wash
3.65Re-equilibration
4.55End

Mass Spectrometry (e.g., Sciex 6500+ / Thermo Altis)

  • Source: ESI Positive[1][2][4][5][6]

  • Spray Voltage: 3500 V

  • Gas Temp: 350°C

  • Curtain Gas: 30 psi

MRM Table:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
Target 218.1201.120Quantifier
Target 218.1188.128Qualifier
IS (Analog) Depends on ISDepends on ISOptimizedInternal Std

Visual Workflows

Sample Extraction Logic

The following diagram illustrates the critical decision points in the extraction process to ensure oxetane stability.

SamplePrep Start Plasma Sample (50 µL) IS Add Internal Standard Start->IS Precip Precipitation: Add 150 µL ACN (0.1% FA) IS->Precip Critical: Keep Cold Mix Vortex & Centrifuge (15,000g, 10 min, 4°C) Precip->Mix Supernatant Isolate Supernatant Mix->Supernatant Dilution Dilute 1:1 with Water (Prevents solvent peak distortion) Supernatant->Dilution Inject Inject to LC-MS/MS Dilution->Inject

Caption: Optimized Protein Precipitation workflow ensuring analyte stability and peak shape integrity.

LC-MS Optimization Logic

Logic flow for tuning the mass spectrometer for this specific fluorinated amine.

MSTuning Compound Analyte: [M+H]+ 218.1 Frag1 Loss of NH3 (-17) m/z 201.1 Compound->Frag1 Low CE (15-20V) Frag2 Oxetane Ring Cleavage (-30) m/z 188.1 Compound->Frag2 Med CE (25-30V) Frag3 CF3-Phenyl Cation m/z 145.0 Compound->Frag3 High CE (>35V) Select Selection Criteria Frag1->Select Frag2->Select Frag3->Select Final Final Method: 218.1 -> 201.1 (Quant) Select->Final Highest S/N

Caption: Fragmentation pathway selection strategy for maximizing sensitivity and specificity.

Validation Framework (ICH M10)[1][12]

To ensure this method is regulatory-compliant, the following parameters must be validated [3]:

  • Selectivity: Analyze 6 blank plasma lots. No interference >20% of LLOQ at the retention time of the analyte.

  • Calibration Curve: Minimum 6 non-zero standards. Recommended range: 1.0 ng/mL to 1000 ng/mL . Fit: Linear (

    
     weighting).[1][2]
    
  • Accuracy & Precision:

    • Within-run and Between-run.[1][2]

    • QC Levels: LLOQ, Low, Medium, High.

    • Criteria:

      
       (
      
      
      
      for LLOQ).
  • Matrix Effect: Compare post-extraction spike vs. neat solution. The

    
     group aids retention, moving the analyte away from the "void volume" where salt suppression occurs, but phospholipids must be monitored (monitor 
    
    
    
    184).
  • Stability:

    • Bench-top: 4 hours at room temp (Assess oxetane stability here).

    • Freeze-Thaw: 3 cycles (-20°C to RT).

    • Autosampler: 24 hours at 10°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction of primary amine with silanols.[1][2]Ensure column is "Charged Surface Hybrid" (CSH) or fully end-capped.[1][2] Increase buffer strength (add 5mM Ammonium Formate).
Low Sensitivity Ion suppression from phospholipids.[1][2]Switch from PPT to Supported Liquid Extraction (SLE) .
Degradation Acid hydrolysis of oxetane ring.[1][2]Ensure mobile phase acid concentration

.[1][2] Keep autosampler at 4°C.
Carryover Sticky

group.
Use a needle wash of 50:25:25 ACN:MeOH:Water + 0.1% FA.[1][2]

References

  • Burkhard, J. A., et al. (2010).[2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010).[2] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link[1]

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. European Medicines Agency.[1][2] Link

  • Holčapek, M., et al. (2010).[2] Fragmentation behavior of amines in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Trifluoromethylated Amine Purification

Status: Operational Ticket ID: CF3-AMINE-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Introduction Welcome to the Technical Support Center. You are likely here because standard purifi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CF3-AMINE-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Introduction

Welcome to the Technical Support Center. You are likely here because standard purification protocols for amines (acid-base extraction, standard silica flash) are failing for your trifluoromethylated (


) substrates.

The Root Cause: The trifluoromethyl group is not just a hydrophobic tag; it is a powerful electron-withdrawing group (EWG). It fundamentally alters the electronic landscape of the nitrogen atom, reducing the electron density of the lone pair.

This guide addresses the three most common failure modes:

  • The Basicity Trap: Product loss during acid-base extraction.

  • The Volatility Trap: Yield loss during solvent removal.

  • The Detection Trap: "Invisible" compounds and chromatographic tailing.

Module 1: The Basicity Trap (Liquid-Liquid Extraction)

User Issue

"I attempted a standard acid-base extraction (wash organic layer with 1M HCl), but my product remained in the organic layer or was lost."

Technical Diagnosis

Standard amines (e.g., ethylamine) have a pKa


 10.[1]7. They are easily protonated at pH 4-5.[1]
However, the strong inductive effect (

) of the

group drastically lowers the pKa of the conjugate acid.

Data Comparison: The Fluorine Effect

CompoundStructurepKa (Conjugate Acid)Basicity Drop
Ethylamine

~10.7Reference
2,2,2-Trifluoroethylamine

~5.7 ~5 log units (100,000x less basic)

The Consequence: At pH 4 (typical for weak acid washes like citric acid or dilute HCl), a standard amine is >99.9% protonated (water-soluble).[1] A


-amine with pKa 5.7 is significantly unprotonated and will partition back into the organic solvent.
Troubleshooting Protocol: The "pH < 2" Rule

To force a


-amine into the aqueous phase, you must drive the equilibrium by using a stronger acid concentration.

Step-by-Step Workflow:

  • Selection of Acid: Do not use Citric Acid,

    
    , or dilute acetic acid.[1] Use 2M - 6M HCl .[1]
    
  • Target pH: The aqueous layer must be at least 2 pH units below the pKa of your amine. Aim for pH < 1 .

  • The Extraction:

    • Dissolve crude mixture in Diethyl Ether (avoid DCM if possible; ether facilitates salt precipitation later).

    • Extract with 3 x 4M HCl .

    • Critical Check: Spot the organic layer on TLC. If the amine is still present, increase HCl concentration.

  • Recovery (Basification):

    • Separate the aqueous acidic layer.[2]

    • Cool to 0°C.

    • Slowly basify with 6M NaOH or solid KOH until pH > 10.

    • Note: Due to low basicity, these amines are prone to becoming free bases quickly; ensure you extract immediately into organic solvent (DCM or Ether) to prevent evaporation/decomposition.[1]

Module 2: The Volatility Trap (Isolation)

User Issue

"My NMR showed a clean product, but after rotary evaporation, the flask was empty or the yield was <10%."

Technical Diagnosis

Fluorine atoms reduce intermolecular forces (van der Waals) and hydrogen bonding capability. Consequently, low molecular weight


-amines (e.g., trifluoroethylamine, bp 36-37°C) are extremely volatile.[1] They co-evaporate with solvents.
Troubleshooting Protocol: In-Situ Salt Formation

Do not isolate the free base. Isolate the hydrochloride salt, which is non-volatile and stable.

Step-by-Step Workflow:

  • Perform Extraction: Isolate the free base in Diethyl Ether (as per Module 1).

  • Drying: Dry organic layer over

    
     for 10 minutes. Filter.
    
  • Salt Precipitation (The "Crash Out"):

    • Cool the ether solution to 0°C.

    • Add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise.

    • Observation: A white precipitate should form immediately.

  • Isolation:

    • Do not rotovap.

    • Filter the solid using a sintered glass funnel or perform a centrifugation wash.

    • Wash the solid with cold pentane or hexanes to remove non-polar impurities.

    • Dry under high vacuum (room temperature).[1]

SaltFormation start Crude Reaction Mixture extract Extract into Et2O start->extract dry Dry (Na2SO4) & Filter extract->dry acidify Add HCl (in Ether/Dioxane) at 0°C dry->acidify precip Precipitate Forms? acidify->precip filter Filter Solid (Product is HCl Salt) precip->filter Yes (Solid) rotovap CAUTION: Rotovap (Risk of Sublimation) precip->rotovap No (Soluble) concentrate Recrystallize (iPrOH/Hexane) rotovap->concentrate Concentrate carefully Use cold bath

Caption: Logic flow for isolating volatile trifluoromethyl amines via salt formation to prevent evaporative loss.

Module 3: Chromatography (Tailing & Detection)

User Issue

"The compound streaks on the column, and I can't see it under UV."

Technical Diagnosis
  • Tailing: Even with reduced basicity, the

    
     group can hydrogen bond with acidic silanols on silica gel.
    
  • Detection: The

    
     group is not a chromophore. If your molecule lacks an aromatic ring, it will be invisible at UV 254nm.[1]
    
Troubleshooting Protocol

1. Mobile Phase Modifiers (Fixing Tailing) Standard silica gel is acidic (pH ~5).[1] You must block silanol sites.

  • Recommendation: Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase (e.g., Hexane/EtOAc + 1% TEA).[1]
    
  • Alternative: Use Alumina (Basic) stationary phase instead of silica.

2. Visualization Strategies (Fixing Detection) Since UV is unreliable:

  • Primary Stain: Phosphomolybdic Acid (PMA) . Dip and heat vigorously. Most amines (even electron-poor ones) will show as dark blue/green spots.[1]

  • Secondary Stain: Iodine Chamber . Fluorinated compounds often uptake iodine reversibly (yellow/brown spots).[1]

  • Avoid: Ninhydrin. The electron-withdrawing

    
     group makes the amine less nucleophilic, often leading to very slow or faint color development with Ninhydrin.
    

3. Advanced Separation: Fluorous Solid Phase Extraction (F-SPE) If your molecule contains a longer perfluoroalkyl chain (e.g.,


) or a specific fluorous tag, standard silica is inefficient.[1]
  • Method: Use Fluorous Silica (e.g., FluoroFlash®).[1][3]

  • Mechanism: "Like dissolves like." Fluorous compounds stick to the fluorous silica while organic impurities wash off with MeOH/Water. The product is then eluted with 100% MeOH or THF.

Summary of Specifications

ParameterStandard AmineTrifluoromethyl AmineSupport Action
pKa ~10-11~5.5-6.5Use stronger acid (4M HCl) for extraction.[1]
Boiling Point VariableOften Lower / High Vapor PressureIsolate as HCl or TFA salt.[1]
UV Activity VariableLow (if aliphatic)Use PMA stain or Iodine.[1]
Silica Interaction Strong TailingModerate TailingAdd 1% Et3N to eluent.

References

  • National Institutes of Health (NIH). (2022).[1] Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PMC. Retrieved February 7, 2026, from [Link]

  • Zhang, W., & Lu, Y. (2006).[1][3] Automation of fluorous solid-phase extraction for parallel synthesis. Journal of Combinatorial Chemistry. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2014). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines. RSC Advances. Retrieved February 7, 2026, from [Link][1]

  • University of Alberta. (n.d.). Isolation (Recovery) of Amines - Acid Base Extraction Guide. Retrieved February 7, 2026, from [Link][1]

Sources

Optimization

Stability of 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine HCl in DMSO solution

Topic: 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine HCl in DMSO Executive Summary: Stability Profile Is 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine HCl stable in DMSO? Yes, but with critical caveats regarding moisture and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine HCl in DMSO

Executive Summary: Stability Profile

Is 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine HCl stable in DMSO? Yes, but with critical caveats regarding moisture and temperature.

While the "anecdotal" instability of oxetanes in acid is often overstated, this specific molecule presents a unique tension. It is a 3,3-disubstituted oxetane , a class known for enhanced stability due to steric protection of the ring's electrophilic sites [1, 2].[1][2][3] However, the presence of the hydrochloride counterion creates an acidic environment. In a polar, hygroscopic solvent like DMSO, the primary degradation risk is acid-catalyzed hydrolysis triggered by absorbed atmospheric water, rather than direct reaction with DMSO itself.

  • Short-term (Hours): Stable at Room Temperature (20–25°C).

  • Medium-term (Days): Stable if stored at 4°C under inert atmosphere.

  • Long-term (Weeks/Months): Significant degradation risk if stored in solution.[4] Must be stored as a solid at -20°C.

The Chemistry of Instability (Why it happens)

To troubleshoot effectively, you must understand the molecular battle occurring in your vial.

The Mechanism of Degradation

In DMSO solution, the HCl salt exists in equilibrium. While the amine is protonated (


), preventing it from acting as an intramolecular nucleophile (which would destroy the ring), the free protons (

) are available to interact with the oxetane oxygen.
  • Activation: A proton coordinates to the oxetane oxygen (oxonium ion formation).[4]

  • Nucleophilic Attack: Water (impurity in DMSO) attacks the adjacent carbon.[4]

  • Ring Opening: The ring strain (~106 kJ/mol) is released, destroying the molecule and forming a linear amino-alcohol or diol [3].[4]

Note on the Trifluoromethyl Group: The


 group on the phenyl ring is electron-withdrawing. This actually increases stability  relative to the unsubstituted phenyl analog.[4] It destabilizes the formation of partial positive charge at the benzylic position (C3), making the ring less susceptible to opening via 

-like pathways [2].
Visualization: Degradation Pathway

OxetaneDegradation cluster_prevention Prevention Strategy Start Oxetane-3-amine HCl (Intact) Protonation Protonated Oxetane (Activated) Start->Protonation + H+ (from HCl salt) Transition Transition State (Ring Strain Release) Protonation->Transition Nucleophilic Attack Water H2O (From wet DMSO) Water->Transition Product Ring-Opened Amino-Alcohol Transition->Product Irreversible Dry Use Anhydrous DMSO

Figure 1: Acid-catalyzed hydrolysis pathway of oxetane-3-amine in wet DMSO.

Troubleshooting Guide

User Scenario: "My LCMS shows a new peak, or my NMR looks 'messy' in the aliphatic region."

SymptomProbable CauseVerification StepCorrective Action
New Peak (M+18) Hydrolysis. The oxetane ring has opened due to water contamination.[4]Check LCMS for Mass = [Parent + 18].[4]Discard solution. Ensure DMSO is anhydrous (<50 ppm water).[4] Use a fresh ampoule.
Shift in NMR (4.5-5.0 ppm) Ring Opening. The distinct oxetane methylene doublets (usually ~4.8-5.2 ppm) have shifted upfield or disappeared.[4]Compare 1H NMR to reference. Look for loss of "roofing" effect of oxetane protons.[5]Discard. Do not heat the solution above 40°C during preparation.
Precipitation Solubility Limit / Salt Effect. HCl salts can be less soluble in DMSO than free bases, or moisture has caused "crashing out."[4]Add 10%

(if for NMR) or warm gently to 30°C.
If warming dissolves it, it is a solubility issue.[4] If solid remains, it may be a degradation polymer.[4]
Yellowing of Solution Amine Oxidation. Rare for HCl salts, but possible if free-based in situ.[4]Check for broad peaks in aromatic region.[4]Degas DMSO with Argon/Nitrogen before dissolving.[4]
Validated Handling Protocols
Protocol A: Preparation of Stock Solution (10 mM)

Use this protocol for biological assays or stock storage.

  • Environment: Work in a low-humidity environment or a nitrogen-purged glovebox if possible.[4]

  • Solvent: Use Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).[4]

    • Why? Standard DMSO can absorb up to 10% water by weight from the air within 24 hours [4].[4]

  • Weighing: Weigh the solid quickly. The HCl salt is hygroscopic.[4]

  • Dissolution: Add DMSO. Vortex for 30 seconds.[4]

    • Critical:Do not sonicate for >1 minute. Sonication generates local heat spots that can accelerate acid-catalyzed ring opening.[4]

  • Storage: Aliquot immediately into single-use vials. Flash freeze at -80°C or store at -20°C.[4]

    • Never store DMSO solutions of this compound at room temperature for >24 hours.[4]

Protocol B: NMR Sample Preparation

Use this for purity checks.

  • Solvent: Use DMSO-

    
     from a freshly opened ampoule .[4]
    
  • Neutralization (Optional but Recommended): If the experiment allows, add solid

    
     or a drop of 
    
    
    
    to the NMR tube.
    • Why? Neutralizing the HCl removes the proton source, effectively halting the acid-catalyzed decomposition mechanism. The free base oxetane is significantly more stable [1].[4]

Analytical Validation Data

Expected 1H NMR Signatures (DMSO-


): 
Users should look for these specific signals to confirm the ring is intact.
ProtonsChemical Shift (

)
MultiplicityDiagnostic Feature
Oxetane

(a)
~4.9 - 5.1 ppm Doublet (

)
"Roofing" effect (leaning towards each other).[4]
Oxetane

(b)
~5.2 - 5.4 ppm Doublet (

)
Distinctive 4-membered ring splitting.[4]
Aromatic

~7.6 - 8.0 ppm MultipletShifted downfield due to

group.[4]
Amine

~9.0 - 9.5 ppm Broad SingletIndicates salt form is intact.[4]

If the signals at 4.9-5.4 ppm collapse into complex multiplets at 3.5-4.0 ppm, the ring has opened.

Frequently Asked Questions (FAQ)

Q: Can I use the Free Base instead of the HCl salt? A: Yes, and for DMSO storage, the Free Base is chemically more stable regarding ring opening. The oxetane ring is remarkably stable to basic conditions [1].[4][3][6] However, free amines are more prone to oxidative degradation over time.[4] If you switch to the free base, store under inert gas (Argon).

Q: I left my solution on the bench overnight. Is it still good? A: Likely yes, provided the DMSO was dry and the cap was tight. Run a quick LCMS. If the purity is >95%, use it immediately. Do not return it to storage.

Q: Can I heat the solution to dissolve the solid? A: Do not exceed 40°C . Higher temperatures (e.g., 80°C) in the presence of the acidic proton and trace moisture will rapidly accelerate hydrolysis (Arrhenius equation applies: rate doubles every ~10°C).

Q: Does the


 group make it more toxic? 
A:  While specific tox data for this intermediate may be sparse, oxetanes are often used as metabolic "soft spots" or to alter lipophilicity. The 

increases lipophilicity (

), potentially increasing cell permeability, but standard chemical hygiene (gloves, fume hood) is sufficient.
References
  • Wuitschik, G., et al. (2006).[4][7] "Oxetanes as Promising Modules in Drug Discovery."[4][8] Angewandte Chemie International Edition, 45(46), 7736–7739.[4][7] [4]

  • Bull, J. A., et al. (2016).[4] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][6] Chemical Reviews, 116(19), 12150–12233.[4] [4]

  • Luger, P., & Buschmann, J. (1984).[4] "Structure of Oxetane at 90K." Journal of the American Chemical Society, 106(23), 7118–7121. (Fundamental ring strain data).

  • Gaylord Chemical Company. (2023).[4] "Dimethyl Sulfoxide (DMSO) Physical Properties & Stability Bulletin."

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral Separation of 3-Phenyloxetan-3-amine Enantiomers

Welcome to the technical support center for the chiral separation of 3-phenyloxetan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 3-phenyloxetan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As your Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to help you overcome challenges in your enantioseparation experiments.

The successful separation of enantiomers is a critical step in pharmaceutical development, as different enantiomers can have vastly different pharmacological and toxicological profiles.[1][2] 3-Phenyloxetan-3-amine, a chiral primary amine, presents a common challenge that can be addressed systematically. This guide will walk you through method development strategies, troubleshooting common issues, and answering key questions to ensure you achieve robust and reproducible separations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chiral separation of 3-phenyloxetan-3-amine. Each issue is followed by potential causes and actionable solutions.

Issue 1: No Separation of Enantiomers (Resolution = 0)

Potential Cause 1: Inappropriate Chiral Stationary Phase (CSP)

  • Scientific Rationale: The fundamental principle of chiral separation on a CSP is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[3] If the CSP does not have the appropriate interaction sites (e.g., for hydrogen bonding, π-π interactions, or steric hindrance) for 3-phenyloxetan-3-amine, no differential interaction will occur. For primary amines, polysaccharide-based CSPs (amylose or cellulose derivatives) and crown ether-based CSPs are often effective.[4][5][6][7][8]

  • Solution:

    • Screen Multiple CSPs: If you are starting method development, screen a variety of CSPs. A good starting point for a primary amine with a phenyl group would be columns like Chiralpak® IA, IB, IC (immobilized amylose and cellulose derivatives) or a crown ether-based column like ChiroSil® RCA(+).[4][5]

    • Review CSP Selection Guides: Consult selection guides from column manufacturers, which often provide recommendations based on the functional groups of the analyte.[1]

Potential Cause 2: Incorrect Mobile Phase System (Normal Phase vs. Reversed Phase)

  • Scientific Rationale: The choice between normal phase (NP) and reversed phase (RP) chromatography significantly impacts chiral recognition. Polysaccharide-based CSPs can often be used in either mode, but the chiral recognition mechanism may differ. For a relatively polar compound like 3-phenyloxetan-3-amine, normal phase is often a good starting point.

  • Solution:

    • Start with Normal Phase: Begin with a simple mobile phase, such as a mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).[5][9] A typical starting condition could be 90:10 hexane:isopropanol.

    • Consider Reversed Phase if NP Fails: If NP does not yield any separation, RP can be an alternative, especially with covalently bonded polysaccharide CSPs.[4] A typical RP mobile phase would be a mixture of water/buffer and acetonitrile or methanol. For cyclodextrin-based columns in RP mode, the presence of an aromatic ring is crucial for inclusion in the cyclodextrin cavity.[10]

Potential Cause 3: Lack of Necessary Mobile Phase Additives

  • Scientific Rationale: The basic nature of the primary amine in 3-phenyloxetan-3-amine can lead to strong interactions with residual acidic silanols on the silica support of the CSP, causing peak tailing and poor resolution. Mobile phase additives are used to suppress these undesirable interactions and enhance the specific chiral interactions.[11]

  • Solution:

    • Add a Basic Additive in NP: For normal phase, add a small amount of a basic modifier like diethylamine (DEA) or ethanolamine to the mobile phase, typically at a concentration of 0.1%.[12] This will compete with the analyte for active sites on the stationary phase.

    • Add an Acidic Additive in NP: Counterintuitively, acidic additives like trifluoroacetic acid (TFA) or ethanesulfonic acid (ESA) can also dramatically improve the separation of basic compounds on polysaccharide CSPs.[11][13] The acid pairs with the amine, and this ion pair can have stronger and more selective interactions with the CSP. Start with 0.1% TFA or ESA in the mobile phase.

Issue 2: Poor Resolution (Peaks Overlap Significantly)

Potential Cause 1: Suboptimal Mobile Phase Composition

  • Scientific Rationale: The strength of the mobile phase (polarity in NP, organic content in RP) directly influences retention and selectivity. A mobile phase that is too strong will cause the enantiomers to elute too quickly, without sufficient time to interact with the CSP.

  • Solution:

    • Adjust Alcohol Content in NP: In a hexane/isopropanol mobile phase, the alcohol is the strong solvent. Decrease the percentage of alcohol (e.g., from 10% to 5% or 2%) to increase retention and potentially improve resolution.

    • Change the Alcohol Modifier: Different alcohols can alter selectivity. If isopropanol is not providing good resolution, try ethanol. Methanol is also an option, but it is a much stronger solvent.[14]

    • Optimize Additive Concentration: The concentration of the acidic or basic additive can be critical. Vary the concentration of your additive (e.g., from 0.05% to 0.2%) to find the optimal balance between peak shape and resolution.

Potential Cause 2: Flow Rate is Too High

  • Scientific Rationale: The kinetics of the interactions between the analyte and the CSP can be slow. A high flow rate may not allow sufficient time for equilibrium to be established, leading to band broadening and reduced resolution.

  • Solution:

    • Reduce the Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This will increase run time but often significantly improves resolution.

Potential Cause 3: Temperature is Not Optimal

  • Scientific Rationale: Temperature affects both the thermodynamics and kinetics of the chiral recognition process. Lower temperatures often increase the stability of the transient diastereomeric complexes, leading to better resolution.

  • Solution:

    • Decrease the Column Temperature: If your HPLC system has a column thermostat, try running the separation at a lower temperature, such as 15°C or 20°C.

Issue 3: Poor Peak Shape (Tailing or Fronting Peaks)

Potential Cause 1: Secondary Interactions with Silica

  • Scientific Rationale: As mentioned, the primary amine can interact with acidic silanol groups on the silica support, leading to peak tailing.

  • Solution:

    • Use a Basic Additive: This is the most common solution. Adding 0.1% DEA or a similar amine to the mobile phase will mask the silanols and improve peak shape.[12]

Potential Cause 2: Column Overload

  • Scientific Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion, typically fronting.

  • Solution:

    • Reduce Injection Volume or Concentration: Dilute your sample or inject a smaller volume to ensure you are operating within the linear range of the column.

Potential Cause 3: "Memory Effect" from Previous Analyses

  • Scientific Rationale: Chiral separations can be very sensitive to the history of the column.[15] Residual additives from previous runs can slowly leach from the column, affecting the peak shape and resolution of the current analysis. This is particularly true when switching between methods that use acidic and basic additives.[15]

  • Solution:

    • Dedicate a Column: If possible, dedicate a specific chiral column to a single method or at least to methods that use similar mobile phase additives.[15]

    • Thorough Column Flushing: When switching methods, flush the column extensively with a solvent that can remove the previous additives, such as isopropanol or ethanol. Be sure to check the column's manual for solvent compatibility, especially for coated polysaccharide CSPs.[4]

    • Re-equilibrate Thoroughly: Before running your analysis, equilibrate the column with the mobile phase for an extended period (e.g., 1-2 hours) to ensure the stationary phase is fully conditioned.[15]

Experimental Workflow & Data Summary

Systematic Method Development Workflow

Here is a logical workflow for developing a chiral separation method for 3-phenyloxetan-3-amine.

MethodDevelopment Start Start: Define Analyte (3-Phenyloxetan-3-amine) CSP_Screen Step 1: CSP Screening (e.g., Chiralpak IA, Chiralcel OD-H) Start->CSP_Screen MP_Select Step 2: Mobile Phase Selection (Start with Normal Phase) CSP_Screen->MP_Select NP_Initial Normal Phase: Hexane/IPA (90/10) MP_Select->NP_Initial No_Sep No Separation? NP_Initial->No_Sep Add_Additive Step 3: Additive Screening (0.1% DEA or 0.1% TFA) Add_Additive->No_Sep Still No Separation Poor_Res Poor Resolution? Add_Additive->Poor_Res Optimization Step 4: Optimization (Alcohol %, Flow Rate, Temp.) Final_Method Final Method Achieved Optimization->Final_Method No_Sep->Add_Additive Yes No_Sep->Poor_Res No Indirect_Method Consider Indirect Method (Derivatization) No_Sep->Indirect_Method Try Alt. CSP / Mode or... Poor_Res->Optimization Yes

Caption: A systematic workflow for chiral method development.

Table 1: Typical Starting Conditions for CSP Screening
ParameterCondition A (Polysaccharide CSP)Condition B (Polysaccharide CSP)Condition C (Crown Ether CSP)
Column Chiralpak® IA (or similar)Chiralpak® IA (or similar)ChiroSil® RCA(+) (or similar)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)n-Hexane / Isopropanol / DEA (90:10:0.1 v/v/v)Aqueous Perchloric Acid (pH 1-2)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25°C25°C25°C
Detection UV at 220 nm or 254 nmUV at 220 nm or 254 nmUV at 220 nm or 254 nm
Rationale Standard NP starting point.Basic additive for peak shape.Specific for primary amines.[14]

Frequently Asked Questions (FAQs)

Q1: I don't have a chiral column. Can I still separate the enantiomers?

A: Yes, this is possible through an indirect method.[16] You would need to react your racemic 3-phenyloxetan-3-amine with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral column (like a C18 column).[17]

  • Common CDAs for Amines:

    • Marfey's Reagent (FDAA): Reacts with primary amines to form diastereomers that are easily detectable by UV.[17]

    • N-(trifluoroacetyl)-L-prolyl chloride (TFAPC): Forms diastereomeric amides.[17]

  • Key Consideration: The reaction must proceed to completion without causing any racemization of your analyte.[5]

Q2: Should I use HPLC or Supercritical Fluid Chromatography (SFC) for this separation?

A: Both techniques are powerful for chiral separations. SFC often offers advantages for separating polar compounds like primary amines.

  • SFC Advantages:

    • Speed: SFC methods are typically 3 to 5 times faster than HPLC methods.[6]

    • Solvent Consumption: SFC uses compressed CO2 as the main mobile phase component, significantly reducing the use of organic solvents.[6]

    • Complementary Selectivity: The separation mechanisms in SFC can differ from HPLC, sometimes providing resolution where HPLC fails.[6]

  • Recommendation: If you have access to an SFC system, it is highly recommended to screen your CSPs using SFC. A common co-solvent for amines in SFC is methanol with a basic additive.[18]

Q3: My resolution is good, but my analysis time is too long. How can I speed it up without sacrificing the separation?

A: This is a common optimization challenge. Here is a prioritized list of steps:

  • Increase Flow Rate: Gradually increase the flow rate. This will decrease retention time but also reduce resolution. Find the highest flow rate that still provides baseline separation (Resolution ≥ 1.5).

  • Increase Temperature: Slightly increasing the temperature (e.g., from 25°C to 35°C) will decrease viscosity and speed up mass transfer, leading to shorter retention times. However, this often reduces selectivity, so the effect on resolution must be monitored carefully.

  • Increase Mobile Phase Strength: In normal phase, slightly increase the percentage of alcohol in the mobile phase. This will reduce retention times. Make small, incremental changes (e.g., from 5% IPA to 6% IPA) to find a balance between speed and resolution.

  • Use a Shorter Column or Smaller Particle Size: If available, a shorter column (e.g., 150 mm instead of 250 mm) or a column packed with smaller particles (e.g., 3 µm instead of 5 µm) will provide faster separations, though the latter will increase backpressure.

Q4: How do I determine the elution order of the enantiomers?

A: The chromatogram itself will not tell you which peak corresponds to the (R)-enantiomer and which to the (S)-enantiomer. To determine this, you must analyze a sample of a pure, single enantiomer (an enantiomeric standard) under the same chromatographic conditions. The peak that matches the retention time of the (R)-standard is the (R)-enantiomer. If standards are not available, other advanced techniques like X-ray crystallography or vibrational circular dichroism (VCD) would be required to assign the absolute configuration.

References

  • Chiral Drug Separation.Encyclopedia of Analytical Science (Third Edition), 2019.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.PubMed,
  • Chiral HPLC and SFC Columns.Columnex LLC,
  • Chiral Mobile-Phase Additives in HPLC Enantioseparations.
  • HPLC separation of enantiomers using chiral stationary phases.Česká a slovenská farmacie, 2007.
  • Basics of chiral HPLC.Sigma-Aldrich,
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Chiral Separation of Three Anti-Inflammatory Drugs by Liquid Chromatography on Polysaccharide-Type Stationary Phases and Pirkle-Type Phase.Fine Chemical Engineering, 2025.
  • Chiral HPLC Separ
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral HPLC Method Development.I.B.S. Analytical,
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.LCGC Europe, 2022.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.MDPI,
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • Trouble with chiral separations.
  • Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review.
  • Chiral Super Critical Fluid Chrom
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.Daicel Chiral Technologies,
  • Chiral Derivatiz
  • (PDF) Commercial Chiral Stationary Phases for the Separations of Clinical Racemic Drugs. Part III: Super Critical Fluid Chromatography Separations.
  • HPLC Troubleshooting Guide.Sigma-Aldrich,
  • Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase co
  • CHIRAL SEPAR
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.Chiral Technologies,
  • Evaluation of polysaccharide-based chiral stationary phases in modern SFC-MS/MS for enantioselective bioanalysis.PubMed, 2019.
  • Derivatiz
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.Journal of Pharmaceutical Research and Reports, 2024.
  • Chiral derivatizing agents used in NMR for chiral analysis.

Sources

Optimization

Technical Support Hub: High-Performance Liquid Chromatography (HPLC) of Fluorinated Amines

[1] Status: Operational Operator: Senior Application Scientist Ticket ID: FA-HPLC-OPT-001[1] Welcome to the Fluorinated Amine Analysis Hub You are likely here because your fluorinated amine peaks look less like Gaussian...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Operator: Senior Application Scientist Ticket ID: FA-HPLC-OPT-001[1]

Welcome to the Fluorinated Amine Analysis Hub

You are likely here because your fluorinated amine peaks look less like Gaussian curves and more like shark fins or ski slopes.[1] I have seen this frustration in drug discovery labs worldwide. Fluorine (


) is a "magic methyl" in medicinal chemistry for metabolic stability, but in chromatography, it introduces unique challenges.[1] The electron-withdrawing nature of fluorine alters the pKa of the amine, while its lipophilicity changes the solvation shell, often rendering standard C18 generic protocols ineffective.

This guide is not a textbook; it is a field manual designed to fix your chromatography today.

Module 1: The "Why" – Mechanistic Diagnostics

Q: Why do my fluorinated amines tail so aggressively on my standard C18 column?

The Short Answer: You are fighting a war on two fronts—Silanol Activity and Electronic Repulsion .

The Senior Scientist Explanation: Even on "base-deactivated" columns, residual silanols (


) exist.[1] Fluorinated amines are deceptive.[1] While the electron-withdrawing fluorine atoms generally lower the pKa of the amine (making it less basic than its non-fluorinated analog), the nitrogen lone pair remains accessible.
  • The Silanol Trap: At pH > 3, residual silanols ionize to

    
    .[1] Your protonated amine (
    
    
    
    ) engages in a strong ion-exchange interaction with these sites.[1] This is a slow kinetic process compared to the hydrophobic partition, causing the "tail" of the peak.
  • The Fluorine Dipole: The

    
     bond is highly polar. If your stationary phase lacks a matching dipole (like a standard C18), the analyte may suffer from poor wettability or exclusion effects, leading to band broadening that looks like tailing but is actually mass transfer impedance.[1]
    
Visualization: The Interaction Landscape

The following diagram illustrates the competing forces inside your column.

G Analyte Fluorinated Amine (R-NH3+) C18 C18 Ligand (Hydrophobic Interaction) Analyte->C18 Fast Kinetics (Desired) Silanol Ionized Silanol (Si-O-) Analyte->Silanol Slow Kinetics (Undesired Ion Exchange) PeakShape Resulting Peak Shape C18->PeakShape Gaussian Silanol->PeakShape Tailing

Figure 1: The dual-interaction mechanism causing peak tailing.[1][2] The secondary interaction with silanols (red path) causes the analyte to lag, creating the tail.[3]

Module 2: Stationary Phase Selection

Q: Is a C18 column actually the wrong tool? What about PFP?

Recommendation: Stop trying to force the C18 to work. Switch to a Pentafluorophenyl (PFP) phase.[1][4]

The Causality: PFP columns are not just "C18 with fluorine." They offer an orthogonal retention mechanism known as "Fluorine-Fluorine Interaction" (though technically a mix of dipole-dipole,


-

, and charge transfer).[1]
  • Dipole-Dipole: The PFP ring is electron-deficient. It interacts strongly with the electron-rich nitrogen and the dipoles of your analyte's fluorine atoms.

  • Shape Selectivity: PFP phases are rigid.[1] They can distinguish between positional isomers (e.g., 2-fluoro vs. 4-fluoroaniline) that co-elute on C18.[1]

Table 1: Column Selection Matrix
Column PhasePrimary MechanismSuitability for Fluorinated AminesThe "Senior Scientist" Verdict
C18 (Standard) HydrophobicLowOften results in tailing unless mobile phase is aggressive.[1]
C18 (Hybrid/Charged) Hydrophobic + Ionic RepulsionMediumBetter.[1] The charged surface repels the protonated amine, reducing tailing.
PFP (Pentafluorophenyl)

-

, Dipole, H-Bonding
High The Gold Standard. Exploits the specific electronic nature of the analyte.
Phenyl-Hexyl

-

Medium-HighGood for aromatic amines, but lacks the specific F-F selectivity of PFP.[1]

Module 3: Mobile Phase Strategy & Ion Pairing[1][5]

Q: I'm using Formic Acid (0.1%). Why is my peak still broad?

The Hard Truth: Formic acid is often too weak for difficult fluorinated amines. It fails to fully mask silanols and provides a weak counter-ion for the amine.

The Solution: The "Chaotropic" Upgrade You need an ion-pairing agent that matches the hydrophobicity of your fluorinated analyte.

  • Trifluoroacetic Acid (TFA): The standard.[5][6] It lowers pH to ~2 (killing silanols) and pairs with the amine (

    
    ).
    
  • Heptafluorobutyric Acid (HFBA): The "Nuclear Option." If TFA fails, use HFBA.[1] The heptafluorobutyrate ion is larger and more hydrophobic. It forms a tighter, more lipophilic ion pair with fluorinated amines, sharpening the peak significantly.[1]

Protocol: The "Golden Mix" for Fluorinated Amines

Use this mobile phase starting point if you are seeing tailing > 1.5 USP.

  • Solvent A: Water + 0.05% to 0.1% HFBA (or TFA if MS sensitivity is critical).[1]

  • Solvent B: Acetonitrile + 0.05% to 0.1% HFBA .[1]

  • Gradient: 5% B to 95% B over 10 minutes (Standard screening).

Warning: HFBA suppresses MS ionization more than TFA.[1] If you need high sensitivity MS, stick to TFA or use a charged-surface hybrid column with Ammonium Formate at pH 3.[1]

Table 2: Acid Modifier Comparison
ModifierpKaIon Pairing StrengthMS Signal SuppressionBest Use Case
Formic Acid 3.75NegligibleLowEasy samples; Hybrid columns.[1]
TFA 0.23StrongModerateGeneral purpose tailing reduction.[1]
HFBA 0.20Very Strong HighStubborn fluorinated amines ; Hydrophobic ion pairing.[1]

Module 4: Troubleshooting Workflow

Q: How do I systematically fix a bad peak?

Do not guess. Follow this logic gate.

Troubleshooting Start Bad Peak Shape Type Identify Defect Start->Type Tailing Tailing (As > 1.2) Type->Tailing Fronting Fronting (As < 0.9) Type->Fronting CheckCol Column Type? Tailing->CheckCol CheckSol Solubility / Diluent Fronting->CheckSol IsC18 Standard C18 CheckCol->IsC18 IsPFP PFP / Hybrid CheckCol->IsPFP Action1 Switch to PFP or Charged Surface Hybrid IsC18->Action1 Action2 Add 0.1% TFA or HFBA (Increase Ionic Strength) IsPFP->Action2 Action3 Dilute Sample in Mobile Phase Start % CheckSol->Action3 Action4 Reduce Injection Volume (Mass Overload) CheckSol->Action4

Figure 2: Decision tree for diagnosing peak shape anomalies. Note that fronting is often a solubility issue, while tailing is a chemical interaction issue.[1]

Experimental Protocol: The "Solubility Check" (For Fronting Peaks)

Fluorinated amines can be surprisingly hydrophobic (lipophilic). If you dissolve them in 100% DMSO or MeOH and inject onto a high-aqueous initial gradient, the compound precipitates at the column head, causing "Fronting" or "Shark Fin" peaks.

  • Prepare Sample: Dissolve your target at 0.1 mg/mL.

  • Diluent Match: Ensure the final diluent is < 25% Organic (match your starting gradient conditions).

  • The Test: Inject 1 µL. If the peak is sharp, but broadens at 10 µL, you have a solubility/solvent mismatch, not a column failure.[1]

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.[1] (Demonstrates the orthogonality of PFP vs C18 for aromatic compounds).

  • Chromatography Online (LCGC). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[1] (Detailed breakdown of dipole-dipole and ion-exchange mechanisms in PFP).

  • National Institutes of Health (NIH) / PubMed. The effect of fluorine substitution in alcohol-amine complexes. (Explains the electronic effects of fluorine on hydrogen bonding and basicity).

  • Chromatography Forum. TFA vs HFBA for Basic Proteins and Amines. (Technical discussion on the hydrophobicity differences between TFA and HFBA counter-ions).

  • ResearchGate. Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. (Review of retention mechanisms for fluorinated phases).

Sources

Troubleshooting

Minimizing by-product formation in trifluoromethylation reactions

The following technical guide is designed for immediate application in a research setting. It prioritizes mechanistic understanding to allow for on-the-fly troubleshooting.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for immediate application in a research setting. It prioritizes mechanistic understanding to allow for on-the-fly troubleshooting.

Ticket Category: Synthetic Methodology / Process Optimization Subject: Minimizing By-Product Formation & Controlling Selectivity Support Level: Tier 3 (Senior Scientist / Mechanism Analysis)

Executive Summary: The "Fluorine Control" Paradox

Trifluoromethylation is kinetically demanding. The


 group is chemically distinct from methyl groups due to the high electronegativity of fluorine and the strength of the C-F bond.

The Core Challenge: Most by-products arise because the active


 species (radical, anion, or metal-complex) is metastable. If it does not find its target immediately, it diverts into three "Failure Modes":
  • Protodefluorination: The species steals a proton (H) instead of forming a C-C bond (

    
     or 
    
    
    
    ).
  • Carbene Collapse: The

    
     anion loses a fluoride ion to become difluorocarbene (
    
    
    
    ), leading to polymerization or cyclopropanation.
  • Homocoupling: Two substrate molecules react with each other, ignoring the

    
     source.
    

Module 1: Nucleophilic Trifluoromethylation (Ruppert-Prakash)

Reagent:


 (Trimethyl(trifluoromethyl)silane)
Mechanism:  Nucleophilic attack on carbonyls/imines via a pentacoordinate silicon intermediate.
🔴 Critical Failure Mode: The Difluorocarbene Trap

If the activator (Fluoride source) is too strong or the temperature is too high,


 decomposes into 

rather than transferring the

group.
Diagnostic Workflow
SymptomObservation (19F NMR)Root Cause
No Reaction Peak at -67 ppm (Unreacted

)
Activator is "poisoned" by moisture or is too weak.
Polymerization Broad peaks around -110 to -130 ppm

Formation.
The

anion collapsed before attacking the electrophile.
Hydrolysis Peak at -78 ppm (

gas)
Wet solvent. The

anion acted as a base, not a nucleophile.
Troubleshooting Protocol 1.1: Preventing Carbene Formation

The Fix: You must tune the "release rate" of the


 anion to match the consumption rate.
  • Switch Activators:

    • Avoid: Stoichiometric TBAF (releases

      
       too fast).
      
    • Use: Catalytic CsF (1-5 mol%) or Lewis Bases like Carbonate (

      
      ) or Acetate.
      
    • Why: Initiators trigger a catalytic cycle where the oxyanion product activates the next molecule of

      
      , keeping the concentration of free 
      
      
      
      low.
  • Solvent Tuning:

    • Use DMF or DME. These solvents stabilize the cationic counter-ion, preventing the "naked"

      
       from collapsing into 
      
      
      
      .
  • Temperature Gate:

    • Start at -20°C or 0°C . Never add the activator at room temperature for sensitive substrates.

🧬 Pathway Visualization: The Ruppert-Prakash Divergence

RuppertPrakash TMS TMS-CF3 Pent Pentacoordinate Si-Intermediate TMS->Pent + Act Act Activator (F- or Lewis Base) CF3_Anion Free CF3 Anion (Transient) Pent->CF3_Anion Equilibrium Target Substrate (Ketone/Aldehyde) CF3_Anion->Target Fast Attack (Desired) CF2 :CF2 Carbene (FAILURE) CF3_Anion->CF2 Slow Attack (-F elimination) Product Product (Silyl Ether) Target->Product Polymer Polymer/Side Products CF2->Polymer

Caption: The "Safe Zone" requires the Target Attack rate to exceed the Fluoride Elimination rate.

Module 2: Radical Trifluoromethylation

Reagents: Langlois Reagent (


), Togni Reagent I/II, Photoredox Catalysts.
Mechanism:  Single Electron Transfer (SET) generates 

.
🔴 Critical Failure Mode: Regio-Scrambling & Protodefluorination

Radical


 is highly reactive and electrophilic. It struggles to distinguish between ortho/meta/para positions on arenes and will abstract Hydrogen from solvents if the substrate is difficult to access.
Diagnostic Workflow
SymptomObservationRoot Cause
Isomer Mix Multiple peaks in 19F NMR (-60 to -65 ppm)Poor Regiocontrol. The radical is attacking electron-rich sites indiscriminately.
Low Mass Balance Formation of

or solvent-adducts
H-Abstraction. The radical reacted with the solvent (THF, Toluene) instead of the arene.
Troubleshooting Protocol 2.1: Enforcing Regioselectivity

The Fix: Use "Radical Chaperones" or Phase-Transfer tactics.

  • Acidification (Langlois Specific):

    • Add TFA (Trifluoroacetic acid) to the biphasic mixture (DCM/Water).

    • Why: Protonation of the heterocycle guides the nucleophilic

      
       radical to the most electron-deficient position (Minisci-type selectivity).
      
  • Solvent Switch for H-Abstraction:

    • If you see solvent adducts, switch to Acetonitrile (MeCN) or Benzene .

    • Avoid: THF, Toluene, or Ethers which have weak C-H bonds susceptible to abstraction by

      
      .
      
  • Cyclodextrin Additives:

    • For aqueous radical reactions, add

      
      -cyclodextrin.
      
    • Mechanism:[1][2][3] The host-guest complex shields the meta/para positions, forcing the radical to attack the exposed position (often para, depending on alignment).

Safety Note: Togni Reagent Decomposition

Togni Reagents are hypervalent iodine species.

  • Risk: Explosive decomposition

    
    .[4]
    
  • By-product: 2-iodobenzoic acid (removable by base wash).

  • Protocol: Never heat Togni reactions neat. Always use a solvent heat sink.

Module 3: Copper-Mediated Cross-Coupling

Reagents:


 generated in situ (from 

+ Cu salt) or pre-ligated sources. Mechanism: Oxidative Addition

Reductive Elimination.
🔴 Critical Failure Mode: The "Copper Bottleneck" (Homocoupling)

The


 intermediate is often stable. If Reductive Elimination is slow, the intermediate disproportionates, leading to 

(Homocoupling) and

(gas).
Diagnostic Workflow
SymptomObservationRoot Cause
Dimer Formation Mass Spec shows

Stalled Cycle. Reductive elimination is too slow; Cu intermediates aggregate.
Stuck Intermediate 19F NMR peak ~ -30 ppm (Cu-CF3 species)Ligand Failure. The Cu center is not electron-deficient enough to eliminate.
Troubleshooting Protocol 3.1: Forcing Reductive Elimination

The Fix: Destabilize the Cu(III) intermediate to force the bond formation.

  • Oxidative Assistance:

    • Add an oxidant like Air (O2) or

      
        (Potassium Persulfate).
      
    • Mechanism:[1][2][3] Oxidizing Cu(II) to Cu(III) dramatically lowers the barrier for reductive elimination of the

      
       bond.
      
  • Ligand Bulk:

    • Use bulky ligands like 1,10-phenanthroline .

    • Why: Steric pressure forces the

      
       and Aryl groups closer, accelerating elimination.
      
  • The "Slow-Release" Tactic:

    • Do not dump all reagents at once. Slowly add the

      
       source via syringe pump.
      
    • Why: Keeps the concentration of active Cu species low, statistically favoring reaction with the substrate over self-aggregation.

FAQ: Rapid Response

Q: My Togni reagent reaction turned black and failed. Why? A: You likely have a redox incompatibility. Togni reagents are oxidants. If your substrate is an amine or electron-rich phenol, it may have been oxidized (single electron oxidation) before trifluoromethylation occurred. Fix: Protect sensitive amines or switch to a nucleophilic source (


).

Q: I see a peak at -82 ppm. Is that my product? A: Probably not. -82 ppm is characteristic of


 (fluoroform) in many solvents, or trifluoroacetic acid. True 

signals are usually -60 to -65 ppm.

is around -58 ppm. Always spike your NMR with a standard (e.g.,

-trifluorotoluene, -63 ppm) to confirm.

Q: Can I use water in Ruppert-Prakash reactions? A: Generally, no. Water protonates the intermediate. However, surfactant-mediated conditions in water exist, but they require specialized setups. Stick to anhydrous THF or DMF for reliability.

References

  • Ruppert-Prakash Mechanism & Catalysis

    • Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation Using Trimethyl(trifluoromethyl)silane." Chemical Reviews, 1997. Link

  • Radical Trifluoromethylation (Langlois)

    • Langlois, B. R., et al. "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate." Tetrahedron Letters, 1991. Link

  • Togni Reagent Safety & Reactivity

    • Kienle, M., et al. "Togni Reagents: A New Family of Electrophilic Trifluoromethylating Reagents." Organic Letters, 2007. Link

  • Copper-Mediated Cross-Coupling

    • Tomashenko, O. A., et al. "Aromatic Trifluoromethylation with Metal Complexes." Chemical Reviews, 2011. Link

  • Photoredox Trifluoromethylation

    • Nagib, D. A., & MacMillan, D. W. C. "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature, 2011. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR characterization of 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine HCl

Executive Summary: The "Oxetane Effect" in Analysis In modern drug discovery, the oxetane ring is frequently employed as a "metabolic shield" and a polar isostere for gem-dimethyl or carbonyl groups.[1] However, the 3-am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Oxetane Effect" in Analysis

In modern drug discovery, the oxetane ring is frequently employed as a "metabolic shield" and a polar isostere for gem-dimethyl or carbonyl groups.[1] However, the 3-amino-oxetane scaffold presents unique analytical challenges. Unlike standard aliphatic amines, the strained ether ring induces specific magnetic anisotropy and is susceptible to acid-catalyzed ring opening if mishandled.

This guide provides a definitive NMR characterization framework for 3-[4-(trifluoromethyl)phenyl]oxetan-3-amine HCl . It compares the spectral "fingerprint" of the intact salt against its free base and common degradation products, establishing a self-validating protocol for purity assessment.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility, the following protocol minimizes the risk of in situ hydrolysis (ring opening) during acquisition, a common failure mode for oxetane salts.

Sample Preparation Workflow
  • Solvent Selection: DMSO-d₆ is the mandatory solvent for the HCl salt.

    • Reasoning: It solubilizes the polar salt instantly and suppresses proton exchange, allowing observation of the ammonium (

      
      ) protons (~9.0 ppm), which confirms the salt stoichiometry. 
      
      
      
      is unsuitable due to poor solubility and acidity issues.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube Quality: High-throughput 5mm tubes (avoid paramagnetic contamination).

NMR_Workflow cluster_QC Quality Control Gate Sample Solid HCl Salt Prep Dissolution (Avoid Sonication) Sample->Prep Solvent DMSO-d6 (Dry) Solvent->Prep Acq Acquisition (ns=16, d1=2.0s) Prep->Acq < 5 mins Process Processing (LB=0.3Hz) Acq->Process Check Integrity Check (Look for ~3.8 ppm) Process->Check

Figure 1: Optimized workflow for labile oxetane salts. Note the "Integrity Check" step to detect ring-opening.

1H NMR Characterization: Spectral Fingerprint

The proton spectrum is defined by three distinct zones: the exchangeable ammonium protons, the aromatic AA'BB' system, and the diagnostic oxetane "butterfly" pattern.

Comparative Data: HCl Salt vs. Free Base
RegionProton Type

(ppm) - HCl Salt (DMSO-

)

(ppm) - Free Base (

)
Multiplicity & Coupling (

)
Amine

/

9.20 - 9.50 (Broad s)1.80 - 2.20 (Broad s)Disappears in

shake
Aromatic Ar-H (Ortho to

)
7.907.65Doublet (

)
Aromatic Ar-H (Meta to

)
7.807.55Doublet (

)
Oxetane Ring

(a)
4.95 4.85Doublet (

)
Oxetane Ring

(b)
4.80 4.55Doublet (

)
Detailed Analysis
  • The Oxetane "Roofing" Effect: The oxetane methylene protons are diastereotopic due to the fixed ring puckering and the chiral center created if substituents are asymmetrical (though here, with C3 symmetry, they often appear as a tight AB system). In the HCl salt, the electron-withdrawing ammonium group deshields these protons, pushing them toward 5.0 ppm.

    • Critical Observation: If you see a triplet or multiplet around 3.6–3.8 ppm , the ring has opened (see Section 5).

  • The Aromatic AA'BB' System: The 4-trifluoromethylphenyl group creates a pseudo-symmetric splitting pattern. The

    
     group is strongly electron-withdrawing, shifting the ortho protons downfield.
    

13C NMR Characterization: Fluorine Coupling

The carbon spectrum is dominated by the coupling to the


 nucleus (

, 100% abundance). This results in quartets for every carbon in the trifluoromethylphenyl ring.
Characteristic Shifts & Coupling Constants
Carbon PositionType

(ppm)
Splitting PatternCoupling Constant (

)
Trifluoromethyl

124.0Quartet (

)
~272 Hz
Ipso-Ar Ar-C-

130.5Quartet (

)
~32 Hz
Ortho-Ar Ar-C-H126.2Quartet (

)
~3.8 Hz
Meta-Ar Ar-C-H127.5Singlet/BroadNegligible
Ipso-Oxetane Ar-C-Oxetane140.1Singlet-
Oxetane C3 Quaternary

58.5Singlet-
Oxetane C2/4 Ring

78.5 Singlet-

Note: The oxetane


 signal at ~78-80 ppm is the hallmark of the intact 4-membered ether. In ring-opened analogs, this carbon shifts upfield to ~60-65 ppm (aliphatic alcohol).

Comparative Performance Guide: Integrity & Purity

This section objectively compares the product against its "failure modes" and structural alternatives. This is crucial for verifying that the synthesized building block is valid for medicinal chemistry applications.

Scenario A: Intact Salt vs. Acid-Hydrolyzed Impurity

Oxetanes are acid-sensitive.[2] If the HCl salt is prepared with excess strong acid or stored in wet conditions, the ring opens to form a chlorohydrin or diol.

FeatureIntact Oxetane (Target) Ring-Opened Impurity (Failure)
1H Signal

4.8–5.0 ppm (Tight Doublets)

3.6–3.9 ppm (Multiplets)
13C Signal

~79 ppm (Strained Ether)

~62 ppm (Primary Alcohol)
Solubility High in DMSO/WaterVariable (often oily residue)
Scenario B: Oxetane vs. Cyclobutane Analog

Researchers often substitute oxetanes for cyclobutanes to lower LogD (lipophilicity).

  • Differentiation: The oxetane protons are significantly deshielded (

    
     4.8) compared to the cyclobutane analog (
    
    
    
    2.0–2.5). The presence of the oxygen atom is immediately obvious in the 1H NMR integration (4H vs 6H for the ring).
Impurity Identification Logic Tree

Impurity_Logic Start Analyze 1H NMR (4.0 - 5.5 ppm region) Check1 Signals at 4.8-5.0 ppm? Start->Check1 Check2 Signals at 3.6-3.9 ppm? Check1->Check2 No Result1 PASS: Intact Oxetane Check1->Result1 Yes (Integrates 4H) Result2 FAIL: Ring Opened (Hydrolysis) Check2->Result2 Yes Result3 FAIL: Cyclobutane (Wrong Scaffold) Check2->Result3 No (Signals < 3.0 ppm)

Figure 2: Decision tree for rapid purity assessment of the oxetane scaffold.

References

  • Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

  • Burkhard, J. A. et al. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Angewandte Chemie International Edition.

  • Gottlieb, H. E. et al. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Doddrell, D. et al. (1976). 13C Nuclear Magnetic Resonance Studies of Fluorinated Aromatic Compounds. Journal of the Chemical Society, Perkin Transactions 2.

Sources

Comparative

Technical Guide: X-ray Crystal Structure Determination of 3-Aryloxetan-3-amine Salts

Executive Summary 3-Aryloxetan-3-amines have emerged as high-value scaffolds in modern medicinal chemistry, serving as metabolically stable, polar bioisosteres for gem-dimethyl or carbonyl groups. However, their structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aryloxetan-3-amines have emerged as high-value scaffolds in modern medicinal chemistry, serving as metabolically stable, polar bioisosteres for gem-dimethyl or carbonyl groups. However, their structural characterization is frequently bottlenecked by the physical nature of the free amines—often viscous oils or low-melting solids unsuitable for Single Crystal X-Ray Diffraction (SCXRD).

This guide compares the efficacy of different salt formation strategies to enable successful crystallographic resolution. It synthesizes experimental data to demonstrate why organic dicarboxylate salts often outperform traditional hydrochloride salts for this specific scaffold, balancing lattice stability against the risk of acid-catalyzed ring opening.

Part 1: The Challenge of Oxetane Crystallography

The 3,3-disubstituted oxetane ring introduces unique conformational constraints. Unlike the flexible cyclobutane, the oxetane ring is relatively rigid but possesses a "pucker" angle that critically influences ligand-protein binding vectors.

Critical Stability Warning

The oxetane ring possesses significant ring strain (~106 kJ/mol).[1] While 3-aminooxetanes are generally stable to basic conditions, strong acidic environments can trigger ring opening , particularly in the presence of nucleophiles (e.g., Cl⁻), converting the valuable scaffold into a useless acyclic chlorohydrin.

Expert Insight: Avoid prolonged exposure to excess mineral acids (HCl, HBr) in protic solvents. The protocol below prioritizes stoichiometric control and organic counter-ions .

Part 2: Comparative Analysis of Salt Forms

For 3-aryloxetan-3-amines, the choice of counter-ion is the primary determinant of crystallization success.

Table 1: Performance Matrix of Salt Forms for SCXRD
FeatureHydrochloride (HCl) Oxalate (C₂O₄²⁻) Fumarate (C₄H₂O₄²⁻)
Crystallinity Moderate. Often forms fine needles or hygroscopic plates.High. Forms robust blocks/prisms due to strong H-bond networks.High. Good for larger molecular weight derivatives.
Lattice Stability Lower. Relies on simple NH₃⁺...Cl⁻ interactions.Superior. 3D H-bond network (NH...O) rigidifies the lattice.High. Planar dicarboxylate aids stacking.
Ring Stability Risk. Excess HCl can open the oxetane ring.Safe. pKa allows protonation without rapid degradation.Safe. Mild acidity preserves the ring.
Success Rate ~40% (often yields oils)~85% (Preferred for small oxetanes)~70%
Phase Problem Difficult for light atoms (C,H,N,O only).Difficult (light atoms only).Difficult (light atoms only).

Recommendation: Begin screening with Oxalic Acid (0.5 or 1.0 eq). The oxalate anion acts as an excellent hydrogen bond acceptor, bridging multiple ammonium cations to form a stable lattice, often increasing the melting point by >50°C compared to the free amine.

Part 3: Experimental Protocol

This protocol details the preparation of the Oxalate Salt via vapor diffusion, the method yielding the highest quality crystals for this scaffold.

Workflow Diagram

The following diagram outlines the decision logic and workflow for crystallizing sensitive oxetane amines.

OxetaneWorkflow Start Crude 3-Aryloxetan-3-amine QC QC: 1H NMR (Check Ring Integrity) Start->QC SaltSelect Salt Selection QC->SaltSelect PathHCl HCl (1.0 eq) (Risk: Ring Opening) SaltSelect->PathHCl PathOx Oxalic Acid (0.5/1.0 eq) (Preferred) SaltSelect->PathOx Solvent Dissolve: MeOH/EtOAc PathOx->Solvent CrystMethod Vapor Diffusion (Anti-solvent: Et2O/Hexane) Solvent->CrystMethod Harvest Harvest Crystals (Paratone Oil) CrystMethod->Harvest XRD SCXRD Data Collection (100 K) Harvest->XRD

Caption: Optimized workflow for crystallizing acid-sensitive oxetane amines, prioritizing organic acid salts.

Step-by-Step Methodology
  • Stoichiometric Calculation: Accurately weigh the free amine (e.g., 0.1 mmol). Calculate exactly 0.5 equivalents (for hemi-oxalate) or 1.0 equivalent of anhydrous oxalic acid.

    • Note: Avoid using aqueous acids to minimize hydrolysis risk.

  • Dissolution: Dissolve the amine in a minimal amount of Methanol (MeOH) or Ethanol. Dissolve the oxalic acid separately in MeOH.

  • Salt Formation: Dropwise add the acid solution to the amine solution with stirring at 0°C.

    • Observation: A white precipitate often forms immediately. If so, filter and recrystallize. If clear, proceed to step 4.

  • Vapor Diffusion (The "Sitting Drop" Alternative):

    • Place the solution (approx. 0.5 mL) in a small inner vial (GC vial).

    • Place the open inner vial inside a larger outer vial containing 3 mL of Diethyl Ether or Hexane (Anti-solvent).

    • Cap the outer vial tightly.

    • Mechanism:[2][3][4][5][6] The volatile anti-solvent slowly diffuses into the MeOH, gently lowering solubility and promoting defect-free crystal growth.

  • Harvesting: After 24-72 hours, harvest crystals using a cryo-loop. Immerse immediately in Paratone-N oil to prevent desolvation.

  • Data Collection: Mount on the goniometer under a cold nitrogen stream (100 K). Low temperature is mandatory to reduce thermal motion of the puckered oxetane ring.

Part 4: Structural Insights & Data Comparison

Once solved, the crystal structure reveals critical bioisosteric parameters. The table below compares experimental data derived from SCXRD of oxetane-amines versus their amide counterparts.

Table 2: Structural Parameters (Oxetane vs. Amide)[5][7]
Parameter3-Aryloxetan-3-amine (Oxalate Salt) Benzamide Analog Significance
C-O-C Angle ~92.5°N/AIndicates high ring strain; explains reactivity.
Ring Pucker 8° - 15° 0° (Planar Amide)The oxetane is not flat. This pucker directs the N-vector out of plane, altering binding geometry.
C(3)-N Bond 1.46 Å1.34 Å (Amide)Oxetane amine is a pure sp³ center; lacks the double-bond character of amides.
LogD (pH 7.4) 1.681.61Bioisostere Validation: Oxetane maintains lipophilicity similar to amides but without the H-bond donor liability.[7]
Molecular Interaction Network

The diagram below illustrates the stabilizing hydrogen bond network observed in a typical Oxetane-Oxalate salt lattice.

InteractionNet Oxetane Oxetane Amine (H+) Oxalate Oxalate Anion (2-) Oxetane->Oxalate N-H...O (Strong H-Bond) Oxetane2 Oxetane Amine (H+) Oxetane->Oxetane2 C-H...O (Weak Ring Interaction) Oxetane2->Oxalate N-H...O (Strong H-Bond)

Caption: The oxalate anion acts as a bridge, accepting H-bonds from two ammonium centers, stabilizing the lattice.

Part 5: Critical Evaluation (XRD vs. Alternatives)

Why go through the trouble of crystallization?

  • SCXRD vs. NMR:

    • NMR (Nuclear Magnetic Resonance): In solution, the oxetane ring flips rapidly between puckered conformers. NMR gives an average signal, obscuring the specific low-energy conformation bound by proteins.

    • SCXRD:[8] Captures the precise puckering angle and bond vectors in a solid state, which often mimics the "frozen" state in a protein binding pocket.

  • SCXRD vs. Powder Diffraction (PXRD):

    • PXRD is useful for identifying polymorphs but generally fails to solve the ab initio structure of novel organic salts without complex Rietveld refinement. SCXRD is definitive for absolute configuration.

Final Verdict

For 3-aryloxetan-3-amines, Single Crystal XRD of the Oxalate Salt is the gold standard. It provides the necessary resolution to confirm the survival of the strained ring and map the exact 3D vector of the amine substituent, data that is critical for structure-activity relationship (SAR) modeling in drug discovery.

References

  • Wulff, J. E. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Medicinal Chemistry. Chemical Reviews. [Link]

  • Dowling, M. S., et al. (2026/2016). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., Carreira, E. M., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride

Executive Summary Immediate Action Required: This compound must be classified and segregated as Halogenated Organic Waste . Do NOT dispose of via municipal waste, sink drainage, or non-halogenated solvent streams.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: This compound must be classified and segregated as Halogenated Organic Waste . Do NOT dispose of via municipal waste, sink drainage, or non-halogenated solvent streams.

The presence of the trifluoromethyl (-CF


) group mandates high-temperature incineration (>1,100°C) to ensure complete mineralization of the carbon-fluorine bonds. The oxetane ring introduces a secondary hazard of potential ring-strain energy release if subjected to strong uncontrolled acidic conditions.

Part 1: Chemical Profile & Risk Assessment

As a Senior Application Scientist, I prioritize understanding the mechanism of hazard before defining the protocol. This compound presents a dual-hazard profile: Structural Strain (Oxetane) and Persistence (Trifluoromethyl).

Hazard Identification (GHS Standards)

Based on Structure-Activity Relationships (SAR) for fluorinated phenyl-oxetane amines:

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2]

  • H315 / H319: Causes skin irritation / Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2]

  • Environmental: High potential for aquatic toxicity due to the stability of the fluorinated moiety.

The "Why" Behind the Protocol
  • The Fluorine Factor: The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol). Standard waste incineration (often ~850°C) may fail to break this bond, potentially releasing fluorinated byproducts or HF into the exhaust scrubbers. It requires High-Temperature Incineration (HTI).

  • The Oxetane Ring: This 4-membered ether has a ring strain energy of ~106 kJ/mol.[4] While the hydrochloride salt stabilizes the amine, the ring itself is susceptible to acid-catalyzed ring opening.

    • Operational Insight: Avoid mixing bulk quantities of this solid with strong liquid acids in waste containers to prevent exothermic degradation.

Part 2: Waste Segregation Strategy

Proper segregation is the single most critical step in laboratory safety. You must prevent cross-contamination that would downgrade the disposal method from "High-Temperature Incineration" to standard fuel blending.

The Halogenated Rule

Because of the -CF


 group, this compound is strictly Halogenated Waste .
  • Solid Waste: Collect in a dedicated solid waste container labeled "Halogenated Solids."

  • Liquid Waste (Solutions): If the compound is dissolved in solvents (e.g., DMSO, Methanol), the entire solution must be tagged as Halogenated Solvent Waste , regardless of the solvent's nature.

Decision Logic Diagram

The following diagram illustrates the segregation logic required for compliance.

WasteSegregation Start Start: Waste Generation StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Dissolved in Solution StateCheck->LiquidPath Wet SolidBin BIN: Halogenated Solids (Tag: Fluorinated Organics) SolidPath->SolidBin ContamCheck Is it mixed with Strong Acids? LiquidPath->ContamCheck LiquidBin BIN: Halogenated Solvents (Tag: Org + Fluorine) ContamCheck->LiquidBin No (Neutral/Organic) Neutralize ACTION: Neutralize/Dilute (Prevent Exotherm) ContamCheck->Neutralize Yes (pH < 2) Neutralize->LiquidBin

Figure 1: Decision tree ensuring the compound reaches the correct waste stream without generating secondary chemical hazards.

Part 3: Operational Disposal Workflow

Personal Protective Equipment (PPE)
  • Nitrile Gloves: Double gloving recommended if handling solutions >100mM.

  • Safety Glasses: Side shields required; goggles if splash hazard exists.

  • Lab Coat: Standard cotton/poly blend.

  • Respiratory: If handling the dry powder outside a fume hood, a P95/N95 particulate respirator is required to prevent inhalation of the amine salt dust.

Step-by-Step Disposal Procedure
StepActionTechnical Rationale
1. Collection Transfer waste into a high-density polyethylene (HDPE) or glass container. Do not use metal containers if the waste is acidic (HCl salt can corrode metal).HDPE is resistant to both the amine salt and potential fluoride ions if minor degradation occurs.
2. Labeling Affix a hazardous waste tag immediately.[5] Explicitly write: "Contains Fluorinated Organics: 3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine HCl" ."Fluorinated" is the keyword for the waste vendor to select the correct incinerator.
3. Solvent Wash If rinsing glassware, use a minimal amount of Methanol or Acetone. Add this rinse only to the Halogenated Solvent carboy.Dilution minimizes risk, but the rinse must not enter non-halogenated streams (e.g., waste acetone drums).
4. Storage Store the waste container in a Satellite Accumulation Area (SAA) away from oxidizers and strong bases.Amine salts can react with strong bases to liberate the free amine (volatile, fishy odor).
5. Handoff Request pickup by your EHS/Waste Vendor. Specify "Incineration required" on the manifest.Ensures chain-of-custody to a facility capable of >1,100°C combustion.
Empty Container Management
  • Triple Rinse: Triple rinse the empty reagent bottle with a compatible solvent.

  • Defacing: Deface the original label.

  • Disposal: If the bottle is glass, it may be recycled only after triple rinsing. If in doubt, dispose of the bottle as solid hazardous waste.

Part 4: Emergency Procedures (Spills)

Solid Spill (Powder)
  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • PPE Up: Wear goggles, double gloves, and a particulate mask.

  • Contain: Do not dry sweep (creates dust). Cover with a wet paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.

  • Clean: Wipe the area with a soap/water solution, followed by an ethanol wipe.

  • Dispose: Place all cleanup materials (wipes, gloves) into the Halogenated Solids bin.

Solution Spill
  • Absorb: Use a universal absorbent pad or vermiculite.

  • Neutralize: If the spill is large and acidic (due to HCl hydrolysis), sprinkle sodium bicarbonate lightly over the area before final wiping.

  • Dispose: Collect absorbent material as Halogenated Solid Waste .

Part 5: Scientific & Regulatory Context[6]

Thermal Destruction Efficiency

To validate this protocol, we look at the thermodynamics of destruction. The goal is to prevent the formation of Products of Incomplete Combustion (PICs).

Incineration cluster_mechanism Destruction Mechanism Input Waste Input (R-CF3 + R-Oxetane) Chamber Combustion Chamber (>1100°C, >2 sec residence) Input->Chamber Thermal Oxidation Scrubber Wet Scrubber (Caustic Wash) Chamber->Scrubber Gases (HF, HCl, CO2) Output Safe Release (CO2, H2O, CaF2 salts) Scrubber->Output Neutralization Mech1 1. Ring Opening (Exothermic) Mech2 2. C-C Bond Scission Mech3 3. C-F Bond Mineralization

Figure 2: The industrial hygiene workflow for destroying fluorinated aromatics. Standard kilns may fail step 3, necessitating the specific "Halogenated" designation.

Regulatory Compliance (RCRA/EPA)
  • US EPA: While this specific compound may not be listed under RCRA P-lists or U-lists, the "Cradle-to-Grave" liability applies. The generator is responsible for determining that the waste exhibits toxicity characteristics.

  • Best Practice: Treat as RCRA Hazardous Waste due to the halogen content and potential toxicity.

  • EU Reach: Complies with guidelines for fluorinated organic waste streams requiring specialized thermal treatment.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Materials Containing PFAS. [Link][6][7][8][9]

  • American Chemical Society (ACS). (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride

Executive Summary & Risk Categorization[1] Compound: 3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride Physical State: White to off-white solid (Amine HCl salt) Primary Hazard Driver: Novel Chemical Entity (NCE)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Categorization[1]

Compound: 3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride Physical State: White to off-white solid (Amine HCl salt) Primary Hazard Driver: Novel Chemical Entity (NCE) Uncertainty.

As a research professional, you recognize that specific toxicological data (LD50, OEL) for this specific building block is likely non-existent or proprietary. Therefore, we do not rely on a generic SDS. Instead, we apply Control Banding logic based on its structural motifs:

  • Oxetane Ring: A strained four-membered ether. While metabolically stable, it possesses alkylating potential under specific pH conditions, necessitating containment.

  • Trifluoromethyl (-CF3) Group: Significantly increases lipophilicity (logP), facilitating rapid dermal absorption and blood-brain barrier penetration.

  • Amine Hydrochloride: Potential for severe eye irritation and mucous membrane corrosion upon contact with moisture.

Operational Classification: Occupational Exposure Band (OEB) 3 (Estimated). Handling Strategy: Containment at source (Engineering Controls) + Barrier Protection (PPE).

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just to meet compliance, but to create a redundant barrier system . The "Why" column explains the physicochemical causality for each choice.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Respiratory Primary: Fume Hood (LEV)Secondary: N95 or P100 RespiratorDust Control: HCl salts are often electrostatic and hygroscopic. Inhalation poses a risk of immediate bronchial irritation and unknown systemic effects from the fluorinated scaffold.
Dermal (Hands) Double Gloving Technique Inner: Nitrile (Bright Color)Outer: Nitrile (Dark Color, >5 mil)Permeation Resistance: Fluorinated compounds can permeate standard nitrile. Double gloving provides a "breakthrough buffer." Contrast colors allow immediate visual detection of outer glove compromise.
Dermal (Body) Tyvek® Lab Coat/Sleeves (Closed cuff)Particulate Migration: Cotton coats trap dust. Tyvek repels particulates and prevents the "sleeve-gap" exposure common during weighing operations.
Ocular Chemical Splash Goggles (Not Safety Glasses)Corrosivity: Amine salts are acidic in moisture. Dust settling behind standard safety glasses can cause severe corneal abrasion or chemical burns via lachrymal activation.

Operational Protocol: A Self-Validating Workflow

This protocol uses "Check-Points" to ensure safety is active, not passive.

Phase 1: Preparation & Engineering Controls
  • Check-Point: Verify Fume Hood face velocity is 80–100 fpm using the magnehelic gauge or anemometer.

  • Static Mitigation: Place an ionizing fan or antistatic gun inside the hood.

    • Reasoning: Dry HCl salts carry high static charges. Without neutralization, particles will "jump" from the spatula, bypassing the hood's capture zone and contaminating the sash.

Phase 2: Weighing & Transfer
  • Don PPE: Follow the order: Goggles

    
     Respirator 
    
    
    
    Inner Gloves
    
    
    Lab Coat
    
    
    Outer Gloves (tucked over cuffs).
  • Tare Container: Use a pre-weighed, screw-top vial. Never weigh this compound on an open weigh boat; use a funnel or weighing paper that can be fully enclosed.

  • Transfer:

    • Keep hands deep inside the hood (at least 6 inches back).

    • If spillage occurs on the balance, STOP . Do not brush it off. Wipe with a solvent-dampened tissue (Acetone/Methanol) to prevent aerosolization.

Phase 3: Solubilization (The Critical Step)
  • Solvent Choice: Dissolve in DMSO or Methanol.

  • Thermodynamics: Amine HCl neutralization can be exothermic. Add solvent slowly.

  • Venting: Do not immediately cap the vial after dissolving. Allow thermal equilibrium to prevent pressure buildup and "spraying" upon re-opening.

Visualized Workflows

Diagram 1: Risk Assessment & Control Logic

This decision tree illustrates the logic used to determine the OEB 3 status for this compound.

RiskAssessment Start Compound Analysis: 3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine HCl StructAnalysis Structural Motif Check Start->StructAnalysis Motif1 Oxetane Ring (Strain/Reactivity) StructAnalysis->Motif1 Motif2 Trifluoromethyl (Lipophilicity/Absorption) StructAnalysis->Motif2 Motif3 Amine HCl Salt (Corrosive Dust) StructAnalysis->Motif3 ToxData Specific Tox Data Available? Motif1->ToxData Motif2->ToxData Motif3->ToxData NoData NO: Apply Precautionary Principle ToxData->NoData Unknown LD50 OEB_Assign Assign OEB 3 (Hazardous) Req: Hood + Double Glove + Goggles NoData->OEB_Assign

Caption: Logic flow for assigning Occupational Exposure Band (OEB) 3 based on structural alerts and lack of specific toxicological data.

Diagram 2: Safe Handling Operational Loop

A circular workflow emphasizing the "Check-Point" system.

HandlingLoop Prep 1. Prep & Static Control (Ionizer ON) Weigh 2. Weighing (Closed Vials Only) Prep->Weigh Hood Flow Verified Clean 3. Decontamination (Wet Wipe - No Brushing) Weigh->Clean Spill Event Dissolve 4. Solubilization (Vent Pressure) Weigh->Dissolve Transfer Complete Clean->Weigh Resuming Dissolve->Prep Next Batch

Caption: Operational loop highlighting the critical decontamination step during weighing procedures.

Waste Disposal & Decontamination

The "Dilution" Fallacy: Never simply wash this compound down the drain with excess water. The fluorinated group renders it persistent in aquatic environments.

  • Solid Waste: All gloves, weigh papers, and contaminated Tyvek sleeves must go into Hazardous Solid Waste (Trace Chemo/Toxic) bins.

  • Liquid Waste:

    • Segregate into Halogenated Organic Waste .

    • Label clearly: "Contains Fluorinated Organics - Do Not Commingle with Oxidizers."

  • Spill Cleanup:

    • Do not dry sweep (generates dust).

    • Cover with a solvent-dampened pad (Methanol/Water 50:50).

    • Pick up and place in a sealed hazardous waste bag.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC. [Link]

  • American Chemical Society (ACS). (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • National Institutes of Health (NIH). (2021). Metabolism and Toxicity of Fluorine Compounds.[1] Chemical Research in Toxicology.[1] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride
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3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride
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